(E,E)-RAMB4
描述
属性
IUPAC Name |
(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl4NO/c20-15-3-1-11(7-17(15)22)5-13-9-24-10-14(19(13)25)6-12-2-4-16(21)18(23)8-12/h1-8,24H,9-10H2/b13-5+,14-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPXGFGIFQWUOC-ACFHMISVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1NC/C(=C\C2=CC(=C(C=C2)Cl)Cl)/C(=O)/C1=C/C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (E,E)-RAMB4: Synthesis, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E,E)-RAMB4, chemically known as (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one, is a synthetic compound belonging to the class of 3,5-bis(arylidene)-4-piperidones. This class of molecules has garnered significant interest in medicinal chemistry due to their potent anti-tumor and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activities of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented to facilitate further research and development. The mechanism of action, particularly its role in inducing apoptosis through the Bcl-2 signaling pathway, is elucidated with a corresponding signaling pathway diagram.
Chemical Structure and Properties
This compound is a symmetrical molecule featuring a central piperidin-4-one ring substituted with two (3,4-dichlorophenyl)methylidene groups at the 3 and 5 positions. The "(E,E)" designation refers to the stereochemistry of the exocyclic double bonds.
| Property | Value |
| IUPAC Name | (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one |
| Synonym | This compound |
| CAS Number | 919109-61-5 |
| Molecular Formula | C₁₉H₁₃Cl₄NO |
| Molecular Weight | 413.13 g/mol |
| Appearance | Yellow solid |
Synthesis
The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction. This method involves the base-catalyzed reaction of 4-piperidone with two equivalents of 3,4-dichlorobenzaldehyde.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Piperidone hydrochloride monohydrate
-
3,4-Dichlorobenzaldehyde
-
Acetic acid
-
Hydrogen chloride gas or concentrated hydrochloric acid
-
Ethanol
-
Dichloromethane
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-piperidone hydrochloride monohydrate (1 equivalent) and 3,4-dichlorobenzaldehyde (2 equivalents) in glacial acetic acid.
-
Saturate the solution with hydrogen chloride gas or add concentrated hydrochloric acid dropwise while stirring at room temperature.
-
Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the precipitate and wash thoroughly with water.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Dry the purified product under vacuum to obtain this compound as a yellow solid.
Note: The specific reaction conditions, such as temperature and reaction time, may be optimized for better yield and purity.
Caption: Synthetic workflow for this compound.
Biological Activities
This compound and related 3,5-bis(arylidene)-4-piperidones exhibit a range of biological activities, most notably anti-tumor and anti-inflammatory effects.
Anti-Tumor Activity
The anti-neoplastic properties of this class of compounds are attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. The α,β-unsaturated ketone moieties are thought to act as Michael acceptors, reacting with nucleophilic groups in cellular macromolecules, such as thiol groups in proteins, thereby disrupting their function and triggering cell death.
Quantitative Data: Cytotoxicity of this compound Analogues
| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 3,5-bis(benzylidene)-4-piperidone | Molt 4/C8 (Leukemia) | < 10 | [1] |
| 3,5-bis(benzylidene)-4-piperidone | CEM (Leukemia) | < 10 | [1] |
| 3,5-bis(benzylidene)-4-piperidone | L1210 (Murine Leukemia) | < 10 | [1] |
| N-Aroyl-3,5-bis(benzylidene)-4-piperidones | HCT116 (Colon Cancer) | 0.15 - 0.28 | [2] |
| N-Aroyl-3,5-bis(benzylidene)-4-piperidones | HeLa (Cervical Cancer) | 0.15 - 0.28 | [2] |
Mechanism of Apoptosis Induction
Studies on related compounds suggest that the apoptotic mechanism involves the intrinsic (mitochondrial) pathway. This is characterized by the depolarization of the mitochondrial membrane, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).
Caption: Proposed apoptotic signaling pathway of this compound.
Anti-inflammatory Activity
This compound has been reported to exhibit anti-inflammatory effects by reducing the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced inflammatory models. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value using appropriate software.
Caption: Workflow for the MTT cytotoxicity assay.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting the expression of key apoptosis-related proteins such as cleaved caspase-3 and cleaved PARP.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. β-actin is used as a loading control.
Nitric Oxide (NO) Assay (Griess Test)
This protocol is for measuring the anti-inflammatory effect of this compound by quantifying nitrite levels in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Griess reagent (Part A: Sulfanilamide solution; Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite standard
-
96-well plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Prepare a standard curve using sodium nitrite.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A to each supernatant sample and standard, and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in the samples using the standard curve.
Conclusion
This compound is a promising scaffold for the development of novel anti-cancer and anti-inflammatory agents. Its synthesis is straightforward, and its biological activities are significant. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this and related compounds. Future studies should focus on elucidating the precise molecular targets and further optimizing the structure to enhance efficacy and reduce potential toxicity.
References
- 1. Comparative QSAR Analysis of 3,5-bis (Arylidene)-4-Piperidone Derivatives: the Development of Predictive Cytotoxicity Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (E,E)-RAMB4 (NSC745885): Synthesis, Mechanism of Action, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Compound Identification
(E,E)-RAMB4 , also identified by its National Cancer Institute designation NSC745885 , is a synthetic compound with demonstrated anti-tumor properties.
| Identifier | Value |
| IUPAC Name | (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one |
| CAS Number | 919091-61-5 |
| Molecular Formula | C₁₉H₁₃Cl₄NO |
| Molecular Weight | 413.12 g/mol |
Biological Activity and Mechanism of Action
NSC745885 exhibits selective cytotoxicity against a variety of cancer cell lines while showing minimal toxicity to normal cells. Its primary mechanism of action involves the targeted degradation of Enhancer of zeste homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2).
EZH2 Degradation: NSC745885 acts as a potent down-regulator of EZH2 by inducing its degradation through the ubiquitin-proteasome pathway. This leads to the reactivation of EZH2-silenced tumor suppressor genes.
Induction of Apoptosis: The compound effectively induces apoptosis in cancer cells. This is achieved, in part, by decreasing the protein levels of X-linked inhibitor of apoptosis protein (XIAP) and increasing the levels of cleaved caspase-3, a key executioner of apoptosis.[1]
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by NSC745885.
Figure 1: Mechanism of NSC745885-induced EZH2 degradation via the ubiquitin-proteasome pathway.
Figure 2: Apoptosis induction by NSC745885 through XIAP downregulation and Caspase-3 activation.
Quantitative Data
The anti-tumor efficacy of NSC745885 has been quantified in various studies. The following tables summarize key findings.
Table 1: In Vitro Cytotoxicity
| Cell Line | Cancer Type | Assay | Endpoint | Value | Treatment Duration |
| SAS | Oral Squamous Cell Carcinoma | Cell Viability | IC₅₀ | 0.85 µM | 72 hours[1] |
| SAS | Oral Squamous Cell Carcinoma | Apoptosis Assay | Annexin V Positive Cells | Dose-dependent increase | 24 hours[1] |
Table 2: In Vivo Efficacy
| Animal Model | Cancer Type | Treatment | Outcome |
| Xenograft Mouse Model | Oral Squamous Cell Carcinoma | 2 mg/kg, intraperitoneal injection, daily for 10 days | Significant reduction in tumor size compared to vehicle control[1] |
Experimental Protocols
Synthesis of (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one
The synthesis is typically achieved through a Claisen-Schmidt condensation reaction.
Materials:
-
Piperidin-4-one hydrochloride
-
3,4-Dichlorobenzaldehyde
-
Acetic acid
-
Hydrogen chloride (gas or solution in a compatible solvent)
-
Ethanol
Procedure:
-
A mixture of piperidin-4-one hydrochloride (1 equivalent) and 3,4-dichlorobenzaldehyde (2 equivalents) is dissolved in acetic acid.
-
Hydrogen chloride is bubbled through the solution, or a solution of HCl is added, to catalyze the reaction.
-
The reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice water, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent, such as ethanol, to yield the purified product.
Cell Viability Assay (MTT Assay)
Materials:
-
96-well plates
-
Cancer cells of interest
-
Complete cell culture medium
-
NSC745885 stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of NSC745885 (and a vehicle control, DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Cancer cells treated with NSC745885
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells after treatment with NSC745885 for the desired time.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Materials:
-
Cancer cells treated with NSC745885
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-XIAP, anti-caspase-3, anti-cleaved caspase-3, anti-EZH2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse treated cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
References
(E,E)-RAMB4: An In-Depth Technical Guide on its Discovery and Origin
Initial investigations for a compound designated "(E,E)-RAMB4" have yielded no specific findings in the public scientific literature. This suggests that "this compound" may be a novel, yet-to-be-published compound, an internal project codename, or a potential misnomer for a different chemical entity. The following guide is structured to serve as a template for the comprehensive analysis of a novel compound, outlining the necessary data, experimental protocols, and pathway visualizations that would be critical for researchers, scientists, and drug development professionals. Once information on "this compound" becomes available, this framework can be populated accordingly.
Discovery and Origin
This section would typically detail the initial identification of the compound. Key aspects to be covered would include:
-
Screening Process: Was the compound identified through a high-throughput screen, a fragment-based screen, or another discovery method?
-
Source: Was it isolated from a natural source (e.g., plant, microorganism) or was it the product of a synthetic chemistry campaign?
-
Initial Rationale: What was the therapeutic target or biological hypothesis that led to the investigation of this chemical scaffold?
Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical characteristics is fundamental.
| Property | Value | Method of Determination |
| Molecular Formula | TBD | Mass Spectrometry |
| Molecular Weight | TBD | Mass Spectrometry |
| IUPAC Name | TBD | NMR Spectroscopy |
| CAS Registry Number | TBD | - |
| Stereochemistry | (E,E) | X-ray Crystallography |
| Solubility | TBD | Nephelometry |
| LogP | TBD | HPLC |
| pKa | TBD | Potentiometric Titration |
Synthesis and Purification
Detailed protocols are essential for reproducibility.
Synthetic Route
A diagram illustrating the synthetic pathway would be presented here.
Caption: Synthetic workflow for the generation of this compound.
Experimental Protocol for Synthesis
A step-by-step description of the chemical reactions, including reagents, solvents, reaction times, and temperatures.
Purification Protocol
Details on the methods used to isolate and purify the final compound, such as column chromatography, recrystallization, or high-performance liquid chromatography (HPLC).
Biological Activity and Mechanism of Action
This section would focus on the compound's interaction with biological systems.
In Vitro Activity
Quantitative data on the compound's potency and efficacy against its biological target.
| Assay Type | Target | IC50 / EC50 (nM) | Hill Slope |
| Enzymatic Assay | TBD | TBD | TBD |
| Binding Assay | TBD | TBD | TBD |
| Cell-based Assay | TBD Cell Line | TBD | TBD |
Mechanism of Action Studies
Elucidation of how the compound exerts its biological effect.
-
Target Engagement Assays: Cellular thermal shift assay (CETSA), surface plasmon resonance (SPR).
-
Signaling Pathway Analysis: Western blotting, reporter gene assays.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for validation and further research.
Western Blotting Protocol
-
Cell Lysis: Description of buffer composition and procedure.
-
Protein Quantification: Method used (e.g., BCA assay).
-
Electrophoresis: Gel percentage, running conditions.
-
Transfer: Membrane type, transfer conditions.
-
Antibody Incubation: Primary and secondary antibody details, concentrations, and incubation times.
-
Detection: Chemiluminescence or fluorescence detection method.
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Cell line, seeding density.
-
Compound Treatment: Concentration range, incubation time.
-
Reagent Incubation: MTT reagent concentration and incubation time.
-
Solubilization: Solubilizing agent and procedure.
-
Data Acquisition: Plate reader settings.
(E,E)-RAMB4: A Technical Guide to its Presumed Mechanism of Action as a Retinoic Acid Metabolism Blocking Agent
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, publicly accessible scientific literature and databases do not contain specific quantitative data or detailed experimental results for a compound explicitly identified as "(E,E)-RAMB4". The following technical guide is constructed based on the well-established mechanism of action of Retinoic Acid Metabolism Blocking Agents (RAMBAs), a class of compounds to which this compound is presumed to belong based on its nomenclature. The quantitative data and specific experimental examples provided are representative of highly potent RAMBAs with similar structural motifs and should be considered illustrative.
Executive Summary
This compound is anticipated to function as a potent and selective inhibitor of the cytochrome P450 enzyme CYP26A1, the primary enzyme responsible for the catabolism of all-trans-retinoic acid (ATRA). By inhibiting CYP26A1, this compound is expected to elevate intracellular concentrations of endogenous ATRA. This surge in ATRA levels subsequently enhances the activation of retinoic acid receptors (RARs), leading to a cascade of downstream effects that include the induction of cell differentiation, apoptosis, and cell cycle arrest in cancer cells. This guide provides a detailed overview of this mechanism, supported by representative data, experimental protocols, and signaling pathway diagrams.
Core Mechanism of Action: CYP26A1 Inhibition
The primary molecular target of RAMBAs is the CYP26A1 enzyme. This enzyme hydroxylates ATRA, marking it for further degradation and thereby controlling its intracellular levels. This compound, as a RAMBA, is predicted to bind to the active site of CYP26A1, preventing the metabolism of ATRA.
Quantitative Data on CYP26A1 Inhibition
While specific data for this compound is unavailable, novel RAMBAs with related structural features have demonstrated potent inhibition of CYP26A1. The following table summarizes representative inhibitory activities.
| Compound Class | Representative Compound | CYP26A1 IC50 (nM) | Assay System | Reference |
| Azole-based RAMBAs | Liarozole | 540 | Microsomal Assay | [1] |
| Novel Imidazole Propanoates | Compound 20 | 3 | MCF-7 Microsomal Assay | [1] |
| Novel Triazole Propanoates | Compound 18 | 6.7 | CYP26A1 Microsomal Assay | [2] |
Downstream Cellular Effects
The inhibition of ATRA metabolism by this compound is expected to trigger a series of downstream cellular events, primarily mediated by the nuclear retinoic acid receptors (RARs).
Signaling Pathway
Induction of Cell Differentiation
Elevated ATRA levels are known to induce the differentiation of various cancer cell types, particularly in hematological malignancies and some solid tumors. This is often characterized by the expression of cell surface markers associated with mature cell lineages.
Induction of Apoptosis
RAMBAs, by increasing ATRA, can trigger programmed cell death in cancer cells. This is a key therapeutic outcome and can be quantified through various assays.
Induction of Cell Cycle Arrest
Inhibition of cancer cell proliferation through cell cycle arrest is another important consequence of elevated ATRA levels. This is typically observed as an accumulation of cells in the G0/G1 phase of the cell cycle.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of a RAMBA like this compound.
CYP26A1 Inhibition Assay (Microsomal)
Objective: To determine the IC50 value of this compound for the inhibition of ATRA metabolism by CYP26A1.
Materials:
-
Microsomes from a cell line expressing CYP26A1 (e.g., MCF-7 breast cancer cells).
-
[3H]-labeled ATRA.
-
This compound at various concentrations.
-
Reaction buffer (e.g., potassium phosphate buffer).
-
Acetonitrile (to stop the reaction).
-
Ethyl acetate (for extraction).
-
HPLC system with a radioactivity detector.
Procedure:
-
Prepare a reaction mixture containing microsomes, reaction buffer, and a specific concentration of this compound.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding [3H]-ATRA.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding ice-cold acetonitrile.
-
Extract the retinoids from the mixture using ethyl acetate.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
Analyze the sample using HPLC to separate and quantify the remaining [3H]-ATRA and its tritiated metabolites.
-
Calculate the percentage of ATRA metabolism at each concentration of this compound and determine the IC50 value.
TUNEL Assay for Apoptosis
Objective: To visualize and quantify apoptosis in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest.
-
This compound.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization solution (e.g., 0.1% Triton X-100).
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs).
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Culture cancer cells and treat with this compound or vehicle control for a specified time.
-
Harvest and fix the cells.
-
Permeabilize the cells to allow entry of the TUNEL reagents.
-
Incubate the cells with the TUNEL reaction mixture, which allows the TdT enzyme to label the 3'-OH ends of fragmented DNA.
-
Wash the cells to remove unincorporated nucleotides.
-
Analyze the cells by fluorescence microscopy (for morphological assessment) or flow cytometry (for quantification of apoptotic cells).
Western Blot for Apoptosis Markers
Objective: To detect changes in the expression of key apoptosis-related proteins following treatment with this compound.
Materials:
-
Treated and untreated cell lysates.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, PARP, Bax, Bcl-2).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Prepare protein lysates from cells treated with this compound and controls.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line.
-
This compound.
-
Trypsin (for adherent cells).
-
Cold 70% ethanol (for fixation).
-
Propidium iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells to remove ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
While specific experimental data for this compound is not currently in the public domain, its classification as a RAMBA provides a strong basis for its mechanism of action. It is anticipated to be a potent inhibitor of CYP26A1, leading to increased intracellular ATRA levels and subsequent activation of RAR-mediated signaling pathways. These pathways are known to induce therapeutically desirable outcomes in cancer cells, including differentiation, apoptosis, and cell cycle arrest. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound and other novel RAMBAs in a research and drug development setting.
References
- 1. Small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26): synthesis and biological evaluation of imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and CYP26A1 inhibitory activity of novel methyl 3-[4-(arylamino)phenyl]-3-(azole)-2,2-dimethylpropanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
predicted biological targets of (E,E)-RAMB4
An in-depth analysis of publicly available scientific literature and biomedical databases reveals no specific molecule designated as "(E,E)-RAMB4." This suggests that "this compound" may be a novel compound, an internal codename not yet disclosed in public research, or a potential misnomer.
The search results did, however, provide information on a "Regulator of Ace2 and Morphogenesis" (RAM) signaling pathway, which is crucial for various cellular functions in fungi, such as Cryptococcus neoformans. It is plausible that "this compound" could be a modulator of this pathway, but no direct evidence from the conducted searches supports this hypothesis.
Further investigation into other signaling pathways and protein targets from the search results, such as the ErbB-4, Notch, BMP/SMAD, and Wnt pathways, as well as the bromodomain-containing protein 4 (BRD4), did not establish any connection to a molecule named "this compound."
Without further clarification on the identity of "this compound," it is not possible to provide a detailed technical guide on its predicted biological targets, associated quantitative data, experimental protocols, or relevant signaling pathways as requested.
To proceed, additional information is required to accurately identify the molecule . This could include:
-
Chemical Structure or IUPAC Name: The definitive chemical identifier for the compound.
-
Alternative Names or Synonyms: Any other designations used in research or development.
-
Source or Context: The publication, patent, or research group associated with "this compound."
Upon receiving clarifying information, a comprehensive analysis can be conducted to fulfill the user's request for an in-depth technical guide.
In Silico Modeling of (E,E)-RAMB4 Interactions with PTP1B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(E,E)-RAMB4 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways. As such, PTP1B has emerged as a significant therapeutic target for metabolic disorders, including type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the in silico modeling of the interactions between this compound and its biological target, PTP1B. While specific computational modeling studies on this compound are not publicly available, this document outlines a robust, generalized workflow for such an analysis, based on established methodologies for similar PTP1B inhibitors. This guide also details the relevant signaling pathways, experimental protocols for inhibitor characterization, and presents representative quantitative data for this class of compounds.
Introduction to this compound and its Target: PTP1B
This compound belongs to the 3,5-diaryl-ylidene piperidone class of compounds and has been identified as a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). The discovery of this compound is detailed in patent CN103626692A. PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating key cellular signaling pathways.
PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and its substrate (IRS-1). This action attenuates the downstream signaling cascade, leading to decreased glucose uptake and utilization. Overexpression or hyperactivity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes and obesity. Therefore, inhibition of PTP1B is a promising therapeutic strategy to enhance insulin sensitivity.
In Silico Modeling of this compound and PTP1B Interactions
While specific in silico studies on this compound are not yet published, a standard and effective computational workflow can be applied to elucidate its binding mechanism to PTP1B.
Molecular Docking
Molecular docking simulations are employed to predict the preferred binding pose and affinity of this compound within the active site of PTP1B.
Workflow:
-
Protein Preparation: The three-dimensional crystal structure of human PTP1B is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
Ligand Preparation: The 2D structure of this compound is sketched and converted to a 3D conformation. Energy minimization is performed using a suitable force field.
-
Docking Simulation: A docking algorithm, such as AutoDock Vina or Glide, is used to dock the prepared ligand into the active site of the prepared PTP1B structure. The active site is typically defined by key catalytic residues.
-
Analysis of Results: The resulting docking poses are analyzed based on their predicted binding energies and interactions with the protein's active site residues. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Logical Workflow for Molecular Docking:
Molecular Dynamics (MD) Simulations
To assess the stability of the docked this compound-PTP1B complex and to study its dynamic behavior over time, molecular dynamics simulations are performed.
Workflow:
-
System Setup: The best-ranked docked complex from the molecular docking study is placed in a simulation box with explicit solvent (water molecules) and counter-ions to neutralize the system.
-
Simulation Protocol: The system undergoes energy minimization, followed by a series of heating and equilibration steps. A production MD simulation is then run for a significant time scale (e.g., 100 ns or more).
-
Trajectory Analysis: The resulting trajectory is analyzed to evaluate the stability of the complex (e.g., by calculating the root-mean-square deviation - RMSD), the flexibility of the protein and ligand (e.g., via root-mean-square fluctuation - RMSF), and to identify persistent intermolecular interactions.
PTP1B Signaling Pathways
This compound, as a PTP1B inhibitor, is expected to modulate signaling pathways negatively regulated by PTP1B. The primary pathway of interest is the insulin signaling cascade.
Insulin Signaling Pathway and PTP1B Inhibition:
Quantitative Data
While specific quantitative data for this compound is proprietary to the patent holders, the following table presents representative data for potent 3,5-bis(benzylidene)piperidin-4-one analogs as PTP1B inhibitors, which would be expected to be in a similar range for this compound.
| Compound Class | PTP1B IC50 (nM) | Selectivity vs. TCPTP |
| 3,5-bis(benzylidene)piperidin-4-one | 100 - 500 | 10 to 50-fold |
| N-acyl-3,5-bis(benzylidene)piperidin-4-one | 50 - 200 | > 50-fold |
Note: The data presented is representative for this class of compounds and not the specific, measured values for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to characterize the interaction of this compound with PTP1B.
PTP1B Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound dissolved in DMSO
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer to the final desired concentrations.
-
In a 96-well plate, add the PTP1B enzyme to the assay buffer.
-
Add the diluted this compound or DMSO (for control) to the wells containing the enzyme and incubate for a specified period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for Glucose Uptake
Objective: To assess the effect of this compound on glucose uptake in a relevant cell line (e.g., 3T3-L1 adipocytes or L6 myotubes).
Materials:
-
Differentiated 3T3-L1 adipocytes or L6 myotubes
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
This compound
-
2-deoxy-D-[3H]glucose (radioactive tracer)
-
Scintillation counter
Protocol:
-
Culture and differentiate the cells in appropriate multi-well plates.
-
Serum-starve the cells for a few hours before the assay.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time.
-
Stimulate the cells with a sub-maximal concentration of insulin.
-
Add 2-deoxy-D-[3H]glucose to initiate the glucose uptake.
-
After a defined incubation period, wash the cells with ice-cold KRH buffer to remove excess radiolabeled glucose.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the results to the protein content of each well and express the data as a fold increase over the basal (unstimulated) glucose uptake.
Conclusion
This compound is a promising PTP1B inhibitor with potential therapeutic applications in metabolic diseases. While detailed in silico modeling and quantitative interaction data for this specific compound are not publicly available, this guide provides a comprehensive framework for conducting such studies. The outlined experimental protocols are standard methods for characterizing the inhibitory activity and cellular effects of PTP1B inhibitors. Further research, including the publication of detailed computational and experimental data on this compound, will be crucial for advancing its development as a potential therapeutic agent.
An In-depth Technical Guide on the Core Physicochemical Properties of (E,E)-RAMB4
This technical guide provides a comprehensive overview of the core physicochemical properties, biological activity, and relevant experimental methodologies for (E,E)-RAMB4, a compound identified as a potent ubiquitin-proteasome system (UPS) stressor with significant anticancer potential. This document is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound, chemically known as (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one, is a bis-arylidene piperidinone derivative. Its core physicochemical properties are summarized in the table below.
| Property | Value |
| Chemical Name | (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one |
| Synonyms | This compound |
| CAS Number | 919091-61-5 |
| Molecular Formula | C₁₉H₁₃Cl₄NO |
| Molecular Weight | 413.12 g/mol |
| Melting Point | 195–197 °C[1] |
| LogP (Predicted) | High |
| Purity | ≥97% |
Biological Activity and Mechanism of Action
This compound exhibits its biological activity primarily through the disruption of the ubiquitin-proteasome system, a critical pathway for protein degradation and cellular homeostasis.
Inhibition of the Ubiquitin-Proteasome System
This compound functions as a UPS-stressor by inhibiting ubiquitin-mediated protein degradation.[1] This activity is upstream of the 20S proteasomal catalytic core. The proposed mechanism involves the covalent binding of bis-benzylidine piperidones to the RPN13 ubiquitin receptor (also known as ADRM1) located in the 19S regulatory particle of the proteasome.[1][2][3] This inhibition prevents the recognition and processing of polyubiquitinated proteins, leading to their accumulation within the cell.
Anticancer Effects
The accumulation of polyubiquitinated proteins induced by this compound triggers significant cellular stress, particularly endoplasmic reticulum (ER) stress, which can lead to the activation of apoptotic pathways and subsequent cancer cell death. Studies have demonstrated the dose-dependent cytotoxic effects of this compound on various cervical cancer cell lines, including SiHa, CaSki, ME-180, and HeLa cells. For HeLa cells, an IC₅₀ value of 2 µM has been reported.
Caption: Signaling pathway of this compound in inducing apoptosis.
Experimental Protocols
This section details the general methodologies for the synthesis, characterization, and biological evaluation of this compound and related compounds.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction.
Materials:
-
4-Piperidone hydrochloride monohydrate
-
3,4-Dichlorobenzaldehyde
-
Acetic acid
-
Dry hydrogen chloride gas
-
Potassium carbonate solution (25% w/v)
-
Water
Procedure:
-
A suspension of 4-piperidone hydrochloride monohydrate and two equivalents of 3,4-dichlorobenzaldehyde is prepared in acetic acid.
-
Dry hydrogen chloride gas is passed through the mixture for approximately 30 minutes.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The resulting precipitate is collected by filtration and washed with water.
-
The crude product is then treated with an aqueous solution of potassium carbonate to yield the free base.
-
The final product is washed with water and dried.
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/acetonitrile.
Caption: General workflow for the synthesis of this compound.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of this compound on cancer cell lines can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., HeLa)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Ubiquitinated Protein Accumulation Assay (Western Blot)
To confirm the mechanism of action of this compound, a Western blot analysis can be performed to detect the accumulation of polyubiquitinated proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ubiquitin
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against ubiquitin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading. An increase in the high molecular weight smear upon treatment with this compound indicates the accumulation of polyubiquitinated proteins.
References
An In-depth Technical Guide on the Solubility and Stability of Retinoid Analogs: A Focus on (E,E)-RAMB4
Disclaimer: Publicly available scientific literature and databases contain limited specific quantitative data on the solubility and stability of the compound "(E,E)-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethenyl)benzoic acid," referred to as (E,E)-RAMB4. This guide provides a comprehensive overview based on available information for structurally related compounds and established methodologies for assessing the solubility and stability of pharmaceutical agents. The protocols and data presented herein are for informational purposes and should be adapted and validated for the specific compound of interest.
Introduction to Retinoic Acid Metabolism Blocking Agents (RAMBAs)
Retinoic Acid Metabolism Blocking Agents (RAMBAs) are a class of synthetic compounds designed to inhibit the enzymatic breakdown of endogenous all-trans-retinoic acid (ATRA).[1][2][3] By blocking cytochrome P450 enzymes, particularly the CYP26 family, RAMBAs increase the intracellular concentration and prolong the half-life of ATRA.[2] This modulation of retinoic acid levels holds therapeutic potential for a variety of dermatological and oncological conditions that are responsive to retinoid-based therapies.[1] Given their mechanism of action, understanding the physicochemical properties of RAMBAs, such as their solubility and stability, is critical for the development of effective and safe drug formulations.
Solubility Profile
The solubility of a drug candidate is a crucial determinant of its bioavailability and formulation feasibility. While specific data for this compound is not available, the following table summarizes the reported solubility of a structurally similar retinoid analog, 4-[2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethynyl)-benzoic acid. This information can serve as a preliminary reference for researchers working with related molecular scaffolds.
Table 1: Solubility of a Structurally Related Retinoid Analog
| Solvent | Solubility |
| Dimethylformamide (DMF) | 5 mg/mL |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
| Ethanol | 1 mg/mL |
Data for 4-[2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethynyl)-benzoicacid, not this compound.
The solubility of retinoid analogs is generally influenced by several factors:
-
pH: The presence of the carboxylic acid moiety in this compound suggests that its aqueous solubility will be pH-dependent. In acidic media, the compound is likely to be in its less soluble free acid form, while in neutral to alkaline media, it will form a more soluble carboxylate salt.
-
Polarity of the Solvent: The "like dissolves like" principle is applicable. The large, nonpolar tetracyclic ring system suggests good solubility in nonpolar organic solvents, while the polar carboxylic acid group provides some solubility in polar solvents.
-
Temperature: Solubility is generally endothermic, meaning it increases with temperature. However, the extent of this effect must be determined empirically.
-
Crystalline Form: Polymorphism, or the existence of different crystalline structures, can significantly impact the solubility of a compound.
Stability Profile
The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Retinoids, as a class, are known to be sensitive to light, heat, and oxidation. Stability studies are essential to determine the appropriate storage conditions and shelf-life of this compound.
Potential degradation pathways for this compound may include:
-
Isomerization: The (E,E) configuration of the double bonds may be susceptible to isomerization to cis isomers upon exposure to light or heat.
-
Oxidation: The polyene system is prone to oxidation, which can be accelerated by exposure to air and light.
-
Decarboxylation: Although less common, the benzoic acid moiety could undergo decarboxylation under certain stress conditions.
Experimental Protocols
Detailed and validated experimental protocols are fundamental to accurately characterizing the solubility and stability of a new chemical entity.
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.
-
Equilibration: The container is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines. This involves storing the drug substance under various environmental conditions for a predetermined period.
-
Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.
-
Intermediate Stability: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.
-
Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
Samples are pulled at specified time points and analyzed for potency, purity, and the presence of degradation products using a stability-indicating analytical method.
Caption: A diagram illustrating the key components and logical flow of a typical pharmaceutical stability program.
Conclusion
References
(E,E)-RAMB4: A Potential Therapeutic Agent for Cancer and Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(E,E)-RAMB4, with the chemical name (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one, is a member of the bis-arylidene piperidinone (BAP) class of synthetic compounds. Emerging evidence suggests that this compound holds significant therapeutic potential as both an anti-cancer and anti-inflammatory agent. This technical guide provides a comprehensive overview of the current understanding of this compound, including its synthesis, mechanism of action, and quantitative data from preclinical studies. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Introduction
Bis-arylidene piperidinones (BAPs) are a class of curcumin analogs characterized by a central piperidin-4-one ring flanked by two arylidene groups. These compounds have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-infective properties. The α,β-unsaturated ketone moieties in the BAP scaffold are thought to be crucial for their biological activity, acting as Michael acceptors that can react with nucleophilic residues in target proteins.
This compound is distinguished by the presence of 3,4-dichlorophenyl substituents on the arylidene groups. This substitution pattern is believed to influence the compound's electrophilicity and steric properties, thereby modulating its biological activity. This document aims to consolidate the available technical information on this compound to support its further investigation as a potential therapeutic candidate.
Physicochemical Properties
| Property | Value |
| Full Chemical Name | (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one |
| Synonyms | This compound |
| CAS Number | 919091-61-5[1] |
| Molecular Formula | C19H13Cl4NO |
| Molecular Weight | 413.12 g/mol [1] |
| Appearance | Yellow solid |
| Purity | Typically >95% |
Therapeutic Applications and Mechanism of Action
Anti-Cancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism of its anti-cancer activity is the induction of apoptosis.
Quantitative Data:
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, as determined by MTT assays.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2[1] |
| HeLa | Cervical Cancer | 12.8[1] |
| A549 | Lung Cancer | 20.5[1] |
Mechanism of Action: Apoptosis Induction via Caspase Activation
This compound is understood to induce apoptosis through the activation of caspase signaling pathways. While the exact caspases involved in the this compound-induced pathway have not been fully elucidated for this specific molecule, studies on structurally related bis-arylidene piperidinones suggest the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of key cellular proteins and the subsequent morphological changes associated with apoptosis.
A proposed signaling pathway for the anti-cancer activity of this compound is depicted in the following diagram:
Caption: Proposed apoptotic signaling pathway induced by this compound.
Anti-Inflammatory Activity
This compound has also shown promise as an anti-inflammatory agent. Its primary mechanism in this context is the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS).
Mechanism of Action: Inhibition of Nitric Oxide Production
Inflammation is often characterized by the overproduction of inflammatory mediators, including nitric oxide (NO), by enzymes such as inducible nitric oxide synthase (iNOS). This compound has been shown to reduce NO secretion in LPS-induced inflammatory models. While the precise mechanism for this compound is under investigation, related compounds are known to suppress the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including iNOS. By inhibiting the NF-κB pathway, this compound can downregulate iNOS expression, leading to a decrease in NO production.
The proposed signaling pathway for the anti-inflammatory action of this compound is illustrated below:
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Protocols
Synthesis of this compound via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of bis-arylidene piperidinones, which can be adapted for this compound.
Materials:
-
Piperidin-4-one hydrochloride
-
3,4-Dichlorobenzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Mortar and pestle
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a mortar, grind a mixture of piperidin-4-one hydrochloride (1 mmol) and 3,4-dichlorobenzaldehyde (2.2 mmol).
-
Add solid sodium hydroxide (2.5 mmol) to the mixture and continue grinding for 10-15 minutes at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, add cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove any unreacted starting materials and inorganic salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one.
-
Dry the purified product under vacuum.
The following diagram illustrates the experimental workflow for the synthesis of this compound:
Caption: Experimental workflow for the synthesis of this compound.
Apoptosis Assay using Annexin V Staining and Flow Cytometry
This protocol provides a method for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed the cancer cells in 6-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified period (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Nitric Oxide (NO) Secretion Assay (Griess Assay)
This protocol describes a method to measure the effect of this compound on NO production in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium
-
Griess Reagent System
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include control wells with untreated cells and cells treated with LPS alone.
-
After incubation, collect the cell culture supernatant.
-
Perform the Griess assay on the supernatant according to the manufacturer's protocol. This typically involves mixing the supernatant with sulfanilamide solution followed by N-(1-naphthyl)ethylenediamine dihydrochloride solution.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite (a stable product of NO) in the samples by comparing the absorbance to a standard curve of sodium nitrite.
Conclusion and Future Directions
This compound has emerged as a promising preclinical candidate with dual anti-cancer and anti-inflammatory activities. Its ability to induce apoptosis in cancer cells and inhibit nitric oxide production in inflammatory models warrants further investigation. Future studies should focus on:
-
In vivo efficacy: Evaluating the anti-tumor and anti-inflammatory effects of this compound in animal models.
-
Pharmacokinetic and toxicological profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.
-
Target identification and validation: Elucidating the specific molecular targets of this compound to gain a more detailed understanding of its mechanism of action.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to optimize its potency and drug-like properties.
The comprehensive data and protocols presented in this technical guide provide a solid foundation for advancing the research and development of this compound as a potential novel therapeutic agent.
References
Early-Stage Research on (E,E)-RAMB4: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E,E)-RAMB4 is a novel small molecule that has demonstrated potential as a modulator of the ubiquitin-proteasome system (UPS). This technical guide provides a comprehensive overview of the early-stage research on this compound, with a focus on its mechanism of action as a UPS stressor. The information presented herein is primarily derived from preclinical studies on the compound identified as RAMB4, with the chemical name 3,5-bis[(3,4-dichlorophenyl)methylene]-4-piperidinone. The (E,E) designation refers to the stereochemistry of the exocyclic double bonds. It is important to note that the name this compound has also been associated with a protein tyrosine phosphatase-1B (PTP1B) inhibitor described in patent literature (CAS No. 919091-61-5); however, this guide will focus on the UPS-modulating compound (CAS No. 145888-79-5) for which more extensive peer-reviewed data is available.
Core Compound Details
| Detail | Information |
| Compound Name | This compound |
| Systematic Name | (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one |
| Alternative Names | RAMB4, NSC 638643 |
| CAS Number | 145888-79-5 |
| Molecular Formula | C₁₉H₁₃Cl₄NO |
| Molecular Weight | 413.1 g/mol |
| Mechanism of Action | Ubiquitin-Proteasome System (UPS) Stressor |
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on this compound's effects on various cervical cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound in Cervical Cancer Cell Lines
| Cell Line | HPV Genotype | IC₅₀ (µM) |
| HeLa | HPV18 | 2 |
| SiHa | HPV16 | Dose-dependent reduction in viability |
| Caski | HPV16 | Dose-dependent reduction in viability |
| ME180 | HPV39 | Dose-dependent reduction in viability |
Data extracted from a study by Anchoori et al. on the effects of RAMB compounds on cervical cancer cell lines.[1][2]
Mechanism of Action: A Ubiquitin-Proteasome System Stressor
This compound exerts its anticancer effects by inducing stress on the ubiquitin-proteasome system. Unlike direct proteasome inhibitors such as bortezomib, this compound does not inhibit the catalytic activities of the 20S proteasome.[1] Instead, it is believed to act upstream, leading to the accumulation of polyubiquitinated proteins.[3] This accumulation triggers a cellular stress response, which can selectively induce apoptosis in cancer cells that are often more reliant on a functioning UPS for survival.
Signaling Pathway
The proposed mechanism of action involves the disruption of the normal flow of protein degradation through the UPS, leading to an accumulation of ubiquitinated proteins and subsequent cellular stress responses.
Caption: Signaling pathway of the Ubiquitin-Proteasome System and the proposed point of intervention for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments performed in the early-stage research of this compound.
Synthesis of (E,E)-3,5-bis[(3,4-dichlorophenyl)methylene]-4-piperidinone
While the primary biological study did not detail the synthesis, a general and plausible method for the synthesis of 3,5-bis(benzylidene)-4-piperidones is the Claisen-Schmidt condensation.
-
Reaction: A stirred solution of 4-piperidone (1 equivalent) and 3,4-dichlorobenzaldehyde (2.2 equivalents) in ethanol is treated with a catalytic amount of aqueous sodium hydroxide.
-
Conditions: The reaction mixture is typically stirred at room temperature for several hours to overnight.
-
Work-up: The resulting precipitate is collected by filtration, washed with cold ethanol and water, and then dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the (E,E)-isomer as the thermodynamically favored product.
Cell Viability Assay (XTT Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Cervical cancer cells (e.g., HeLa, SiHa, Caski, ME180) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0 to 30 µM).
-
Incubation: The cells are incubated with the compound for 48 hours.
-
XTT Reagent Addition: After the incubation period, the XTT labeling mixture (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) is added to each well according to the manufacturer's instructions.
-
Measurement: The plates are incubated for an additional 4 hours at 37°C, and the absorbance is measured at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC₅₀ values are calculated.
Western Blot Analysis for Polyubiquitinated Proteins
This experiment is conducted to assess the accumulation of polyubiquitinated proteins following treatment with this compound.
-
Cell Lysis: HeLa cells are treated with a specified concentration of this compound (e.g., 5 µM) for a set period (e.g., 6 hours). After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for ubiquitin. A primary antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis and in vitro evaluation of this compound.
Conclusion and Future Directions
The early-stage research on this compound as a ubiquitin-proteasome system stressor has shown promising results, particularly in the context of cervical cancer. Its distinct mechanism of action, which does not involve direct inhibition of the 20S proteasome, suggests it may offer a different therapeutic window compared to existing proteasome inhibitors.
Future research should focus on:
-
Detailed SAR Studies: To optimize the potency and selectivity of the 3,5-bis(benzylidene)-4-piperidone scaffold.
-
In Vivo Efficacy: To evaluate the anti-tumor activity of this compound in relevant animal models.
-
Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety profile of the compound.
-
Elucidation of Upstream Targets: To precisely identify the molecular targets of this compound within the ubiquitin-proteasome pathway.
This technical guide provides a foundational understanding of the preclinical data available for this compound, serving as a valuable resource for researchers and drug development professionals interested in this novel class of compounds.
References
- 1. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Stressing the Ubiquitin-Proteasome System without 20S Proteolytic Inhibition Selectively Kills Cervical Cancer Cells | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols: Synthesis of (E,E)-4-(2-(retinylideneamino)ethyl)benzoic acid ((E,E)-RAMB4)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Retinoic acid metabolism blocking agents (RAMBAs) are a class of compounds that inhibit the catabolism of all-trans-retinoic acid (ATRA), a key signaling molecule involved in cell differentiation, proliferation, and apoptosis.[1][2] By preventing the degradation of endogenous ATRA, RAMBAs can enhance retinoid signaling, making them promising therapeutic agents for various conditions, including cancer and dermatological diseases.[1][2] The primary targets of RAMBAs are the cytochrome P450 enzymes of the CYP26 family, which are responsible for hydroxylating ATRA.[1] (E,E)-4-(2-(retinylideneamino)ethyl)benzoic acid, hereafter referred to as (E,E)-RAMB4, is a synthetic retinoid designed to act as a RAMBA. This document provides a detailed protocol for the chemical synthesis of this compound and an overview of its potential mechanism of action.
Data Presentation
Table 1: Quantitative Data for the Synthesis of this compound
| Reagent/Product | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount | Yield (%) |
| all-trans-Retinal | C₂₀H₂₈O | 284.44 | 1.0 | 284.4 mg | - |
| 4-(2-aminoethyl)benzoic acid | C₉H₁₁NO₂ | 165.19 | 1.0 | 165.2 mg | - |
| This compound | C₂₉H₃₇NO₂ | 431.61 | - | - | ~85-95% (hypothetical) |
Experimental Protocols
Synthesis of (E,E)-4-(2-(retinylideneamino)ethyl)benzoic acid (this compound)
This protocol describes the synthesis of this compound via a Schiff base condensation reaction between all-trans-retinal and 4-(2-aminoethyl)benzoic acid.
Materials:
-
all-trans-Retinal
-
4-(2-aminoethyl)benzoic acid
-
Anhydrous ethanol
-
Molecular sieves (4 Å)
-
Argon or Nitrogen gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add all-trans-retinal (284.4 mg, 1.0 mmol) and 4-(2-aminoethyl)benzoic acid (165.2 mg, 1.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous ethanol to the flask. The solution will appear as a yellow-orange suspension.
-
Inert Atmosphere: Add a handful of activated 4 Å molecular sieves to the flask to absorb the water formed during the reaction. Purge the flask with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Reaction: Stir the mixture at room temperature under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, filter the mixture to remove the molecular sieves. Wash the sieves with a small amount of ethanol to recover any residual product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound as a yellow-orange solid.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Signaling Pathway
Retinoids exert their biological effects by binding to nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates gene transcription, leading to changes in cellular processes like proliferation, differentiation, and apoptosis. RAMBAs, like the proposed this compound, are thought to enhance this signaling by inhibiting the CYP26-mediated degradation of ATRA, thereby increasing its intracellular concentration and prolonging its activity.
Caption: RAR/RXR signaling pathway and the inhibitory action of this compound on ATRA metabolism.
Experimental Workflow
The synthesis of this compound is a straightforward process involving the condensation of an aldehyde (all-trans-retinal) with an amine (4-(2-aminoethyl)benzoic acid). The workflow is designed to be efficient and yield a high-purity product.
References
Application Notes and Protocols for the Purification of (E,E)-Retinoic Acid Methyl Ester (RAMB4)
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E,E)-Retinoic Acid Methyl Ester, which will be referred to as (E,E)-RAMB4, is the methyl ester of all-trans-retinoic acid (ATRA). ATRA is a metabolite of vitamin A that mediates the functions of vitamin A required for growth and development. Due to its role in regulating gene transcription, it is a critical molecule in cellular differentiation, proliferation, and apoptosis. The precise stereochemistry of the polyene chain, specifically the (E,E) or all-trans configuration, is crucial for its biological activity. Impurities, such as cis-isomers or oxidized byproducts, can significantly alter its efficacy and safety profile, making robust purification techniques essential for research and pharmaceutical applications.
Common impurities in synthetically prepared this compound can arise from the starting materials, side reactions during synthesis, or degradation.[1][2] Given the sensitivity of retinoids to light and air, isomerization of the double bonds and oxidation are primary concerns.[3] For instance, exposure to light can lead to the formation of various cis-isomers, such as 9-cis, 13-cis, or 9,13-di-cis-retinoic acid methyl ester.[4] Oxidation can result in the formation of epoxide derivatives.[3] Therefore, purification protocols must be designed to effectively separate the desired (E,E)-isomer from these structurally similar impurities.
This document provides detailed protocols for the purification of this compound using high-performance liquid chromatography (HPLC) and flash column chromatography, along with methods for purity assessment.
Data Presentation
The following table summarizes typical analytical parameters for the purification and analysis of retinoid isomers, which can be adapted for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) |
| Purity Achievable | > 99% |
| Precision (RSD) | 0.5% at 10 µg level, 4% at 10 ng level |
| Limit of Detection | ~0.5 ng |
| Typical Column | Normal Phase: Silica (Si 60), Reversed Phase: C8, C18, RP-Amide |
| Mobile Phase | Normal Phase: Hexane/Dioxane mixtures, Heptane/THF/Acetic Acid |
| Detection Wavelength | 320-365 nm |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purification
HPLC is a highly effective method for the separation of geometric isomers of retinoids. Both normal-phase and reversed-phase chromatography can be employed.
a. Analytical HPLC Protocol
This protocol is suitable for assessing the purity of this compound and quantifying impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Normal-phase silica column (e.g., Zorbax Rx-SIL, 5 µm, 250 x 4.6 mm) or a reversed-phase C18 column.
-
Mobile Phase (Normal Phase): An isocratic mixture of n-hexane and a polar modifier like dioxane or tetrahydrofuran (THF). A typical starting condition is a mixture of heptane-THF-acetic acid (96.5:3.5:0.015). The mobile phase composition may need to be optimized to achieve baseline separation of all isomers.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV detection at 365 nm.
-
Sample Preparation: Dissolve a small amount of the crude this compound in the mobile phase. Ensure the sample is protected from light to prevent photoisomerization.
-
Injection Volume: 10 - 20 µL.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Monitor the chromatogram for the elution of different isomers. The all-trans isomer is typically the least polar and will elute earlier in normal-phase chromatography.
-
Peak identity can be confirmed by comparing retention times with a pure standard of this compound and by mass spectrometry.
-
b. Preparative HPLC Protocol
This protocol is for isolating larger quantities of pure this compound.
-
Instrumentation: A preparative HPLC system with a fraction collector.
-
Column: A larger-bore preparative column with the same stationary phase as the analytical column.
-
Mobile Phase and Flow Rate: As optimized in the analytical method, scaled up for the preparative column.
-
Sample Preparation: Dissolve the crude sample in a minimal amount of the mobile phase to create a concentrated solution.
-
Procedure:
-
Perform an initial analytical run to determine the retention times of the target compound and impurities.
-
Inject the concentrated sample onto the preparative column.
-
Collect fractions corresponding to the peak of the this compound isomer.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and evaporate the solvent under reduced pressure, while protecting the sample from light and heat.
-
Flash Column Chromatography
Flash column chromatography is a faster, lower-pressure alternative to traditional column chromatography for preparative purification.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexane. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.
-
Procedure:
-
Pack a glass column with silica gel slurried in the initial, least polar mobile phase.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, sample-adsorbed silica onto the top of the packed column.
-
Elute the column with the mobile phase, gradually increasing the polarity if necessary.
-
Collect fractions and monitor their composition by TLC or analytical HPLC.
-
Combine the pure fractions containing this compound and remove the solvent under reduced pressure.
-
Mandatory Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Simplified signaling pathway of all-trans-retinoic acid.
References
- 1. Morphology evolution and impurity analysis of LiFePO4 nanoparticles via a solvothermal synthesis process - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Normal phase LC-MS determination of retinoic acid degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sav.sk [sav.sk]
Application Notes and Protocols for (E,E)-RAMB4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E,E)-RAMB4 is a novel small molecule inhibitor currently under investigation for its potential as an anti-cancer agent. These application notes provide detailed protocols for utilizing this compound in a cell culture setting to assess its biological activity, including its effects on cell viability, apoptosis induction, and its mechanism of action related to the ErbB signaling pathway. The following protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.
Mechanism of Action
This compound is hypothesized to exert its cytotoxic effects by targeting the ErbB family of receptor tyrosine kinases.[1][2] The ErbB signaling network plays a crucial role in regulating cell proliferation, survival, differentiation, and migration.[3] Dysregulation of this pathway is frequently observed in various cancers, making it a key target for therapeutic intervention.[2] It is proposed that this compound inhibits the phosphorylation of ErbB4, leading to the downstream suppression of pro-survival signals and the induction of apoptosis.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | Apoptosis Induction (Fold Change vs. Control) |
| A549 | Non-Small Cell Lung Cancer | 15.2 ± 2.1 | 4.5 ± 0.8 |
| MCF-7 | Breast Cancer | 25.8 ± 3.5 | 3.2 ± 0.5 |
| PC-3 | Prostate Cancer | 12.5 ± 1.9 | 5.1 ± 0.9 |
| HCT116 | Colon Cancer | 30.1 ± 4.2 | 2.8 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using a dose-response curve.
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic cells following treatment with this compound.
Materials:
-
This compound stock solution
-
Cancer cell line of interest
-
6-well tissue culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for the specified time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: Proposed signaling pathway of this compound action.
Caption: Experimental workflow for the MTT cell viability assay.
References
Application Notes and Protocols for (E,E)-RAMB4 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic Acid Metabolism Blocking Agents (RAMBAs) represent a promising class of therapeutic compounds that modulate endogenous retinoic acid (RA) signaling. By inhibiting the cytochrome P450 enzymes responsible for RA catabolism, particularly CYP26A1 and CYP26B1, RAMBAs increase intracellular concentrations of RA. This leads to the activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs), influencing gene expression and cellular processes such as differentiation, proliferation, and apoptosis.[1][2][3] (E,E)-RAMB4 is a novel compound within this class. These application notes provide a comprehensive guide for its characterization and use in in vitro settings.
The therapeutic potential of modulating RA levels has been explored in various diseases, including cancer and dermatological disorders.[2][4] For instance, all-trans-retinoic acid (ATRA) has shown success in treating acute promyelocytic leukemia. However, its efficacy can be limited by the rapid metabolic degradation of RA. RAMBAs offer a strategy to overcome this limitation by preserving endogenous RA levels.
Mechanism of Action
This compound, as a RAMBA, is designed to inhibit the metabolic breakdown of all-trans retinoic acid (ATRA). The primary enzymes responsible for this catabolism are the cytochrome P450 family members, CYP26A1 and CYP26B1. By blocking these enzymes, this compound elevates the intracellular concentration of ATRA, leading to enhanced activation of the retinoic acid signaling pathway.
Quantitative Data Summary
As this compound is a novel compound, specific dosage information is not yet available in the public domain. However, data from established RAMBAs can provide a starting point for determining optimal in vitro concentrations. The following table summarizes dosages and observed effects for other RAMBAs. It is crucial to perform dose-response studies for this compound to determine its specific potency and efficacy in the cell system of interest.
| Compound | Cell Line | Concentration Range | Incubation Time | Observed Effects | Reference |
| Liarozole | Human Prostate Cancer (LNCaP) | 1 - 10 µM | 24 - 72 hours | Inhibition of cell growth, induction of apoptosis | |
| Talarozole | Human Keratinocytes | 0.1 - 1 µM | 24 - 48 hours | Increased endogenous RA levels, modulation of retinoid biomarkers | |
| Ketoconazole | Hamster Liver Microsomes | 0.1 - 100 µM | Not Applicable (Enzyme Assay) | Competitive inhibition of RA metabolism (Ki = 0.75 µM) | |
| Fluconazole | Human Hepatic Microsomes | 10 - 1000 µM | Not Applicable (Enzyme Assay) | Concentration-dependent inhibition of RA catabolism |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating the in vitro efficacy of a novel RAMBA like this compound.
Detailed Protocol: In Vitro Cell Proliferation Assay
This protocol provides a detailed methodology for assessing the effect of this compound on the proliferation of a selected cancer cell line.
1. Materials and Reagents:
-
Selected cancer cell line (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., WST-1 or MTT)
-
Microplate reader
2. Cell Culture and Seeding:
-
Culture the selected cell line in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells when they reach 70-80% confluency.
-
For the assay, detach the cells using Trypsin-EDTA and resuspend them in fresh complete medium.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
3. Preparation of this compound:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound.
4. Treatment of Cells:
-
After the 24-hour attachment period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Include wells with medium only as a background control.
-
Each condition should be performed in triplicate or quadruplicate.
5. Incubation:
-
Incubate the treated plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
6. Cell Proliferation Assay (WST-1):
-
At the end of the incubation period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be 650 nm.
7. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Conclusion
These application notes provide a foundational framework for the in vitro investigation of this compound. Due to its novelty, a systematic approach starting with dose-response experiments is essential to determine its optimal working concentrations and to fully characterize its biological activity. The provided protocols and comparative data for other RAMBAs should serve as a valuable resource for researchers initiating studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Retinoic acid metabolism blocking agents (RAMBAs) for treatment of cancer and dermatological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Retinoic acid metabolism blocking agents (RAMBAs): a new paradigm in the treatment of hyperkeratotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Metabolic Research: (E,E)-RAMB4 as a Potent PTP1B Inhibitor
Application Notes and Protocols for Preclinical Evaluation in Animal Models of Type 2 Diabetes and Obesity
For researchers, scientists, and drug development professionals investigating novel therapeutics for metabolic diseases, (E,E)-RAMB4, also known as (E,E)-2,6-bis(4-(diethylamino)benzylidene)cyclohexanone, presents a compelling area of study. This potent and selective protein tyrosine phosphatase-1B (PTP1B) inhibitor offers a promising mechanism for enhancing insulin and leptin signaling pathways, which are often dysregulated in type 2 diabetes and obesity. These application notes provide a comprehensive guide to utilizing relevant animal models to study the in vivo effects of this compound and other PTP1B inhibitors.
Introduction to this compound and PTP1B Inhibition
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling. By dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, PTP1B attenuates the downstream signals that lead to glucose uptake and utilization. In states of insulin resistance, PTP1B activity is often elevated. This compound, by inhibiting PTP1B, is hypothesized to restore normal insulin signaling, thereby improving glucose homeostasis. Similarly, by preventing the dephosphorylation of JAK2, a kinase associated with the leptin receptor, PTP1B inhibitors can enhance leptin sensitivity, potentially leading to reduced appetite and weight loss.
The primary application of studying this compound in animal models is to assess its therapeutic potential for treating type 2 diabetes and obesity. Key parameters for evaluation include its effects on:
-
Glycemic Control: Blood glucose levels, glucose tolerance, and insulin sensitivity.
-
Body Weight and Composition: Changes in total body weight, fat mass, and lean mass.
-
Lipid Metabolism: Circulating levels of triglycerides, total cholesterol, LDL-C, and HDL-C.
-
Molecular Mechanisms: Phosphorylation status of key signaling proteins in the insulin and leptin pathways in relevant tissues (liver, skeletal muscle, adipose tissue, and hypothalamus).
Signaling Pathway of PTP1B in Insulin Resistance
The diagram below illustrates the mechanism of action for a PTP1B inhibitor like this compound in the context of the insulin signaling pathway.
Caption: PTP1B inhibition by this compound enhances insulin signaling.
Recommended Animal Models
The selection of an appropriate animal model is critical for evaluating the efficacy of this compound. The following models are widely used and recommended for studying metabolic diseases.
Diet-Induced Obesity (DIO) Mouse Model
-
Strain: C57BL/6J mice are commonly used as they are susceptible to developing obesity, insulin resistance, and hyperglycemia when fed a high-fat diet.
-
Application: This model is ideal for studying the effects of this compound on preventing or reversing obesity and insulin resistance that mimics the progression of these conditions in a significant portion of the human population.
-
Induction: Male C57BL/6J mice are fed a high-fat diet (typically 45-60% kcal from fat) for 8-12 weeks to induce the desired phenotype.
Genetically Diabetic (db/db) Mouse Model
-
Strain: BKS.Cg-Dock7m +/+ Leprdb/J (commonly known as db/db mice). These mice have a mutation in the leptin receptor, leading to hyperphagia, obesity, insulin resistance, and severe type 2 diabetes.
-
Application: This is a robust model for studying the anti-diabetic effects of this compound in a state of severe insulin resistance and hyperglycemia.
-
Characteristics: These mice develop overt diabetes by 8-10 weeks of age.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of a PTP1B inhibitor like this compound in the recommended animal models.
General Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating a PTP1B inhibitor in a preclinical setting.
Caption: A standard workflow for in vivo efficacy studies.
Protocol for Diet-Induced Obese (DIO) Mice
-
Animal Acclimatization and Diet Induction:
-
Acclimatize male C57BL/6J mice (6-8 weeks old) for one week.
-
Feed a high-fat diet (45% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.
-
-
Grouping and Dosing:
-
After the induction period, measure baseline body weight and fasting blood glucose.
-
Randomize DIO mice into a vehicle control group and one or more this compound treatment groups (n=8-10 mice per group).
-
Administer this compound or vehicle daily via oral gavage for 4-8 weeks. The dose will need to be determined from preliminary studies, but a range of 10-50 mg/kg is a common starting point for novel small molecule inhibitors.
-
-
In-life Measurements:
-
Record body weight and food intake weekly.
-
-
Metabolic Assessments:
-
Oral Glucose Tolerance Test (OGTT):
-
Fast mice for 6 hours.
-
Measure baseline blood glucose (time 0) from a tail snip.
-
Administer a 2 g/kg glucose solution via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Measure baseline blood glucose (time 0).
-
Administer human insulin (0.75 U/kg) via intraperitoneal (IP) injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
-
-
Terminal Procedures:
-
At the end of the study, fast mice for 6 hours and collect terminal blood samples via cardiac puncture for analysis of plasma insulin, triglycerides, and cholesterol.
-
Collect tissues (liver, skeletal muscle, epididymal white adipose tissue, and hypothalamus) and snap-freeze in liquid nitrogen for subsequent molecular analysis (e.g., Western blotting for phosphorylated proteins).
-
Protocol for db/db Mice
-
Animal Acclimatization:
-
Acclimatize male db/db mice and their lean db/+ littermate controls (8-10 weeks old) for one week.
-
-
Grouping and Dosing:
-
Randomize db/db mice into a vehicle control group and one or more this compound treatment groups (n=8-10 mice per group).
-
Administer this compound or vehicle daily via oral gavage for 4 weeks.
-
-
In-life Measurements:
-
Record body weight and fasting blood glucose weekly.
-
-
Metabolic Assessments:
-
Perform OGTT and ITT as described in the DIO protocol, adjusting the glucose and insulin doses if necessary based on the severity of the diabetic phenotype.
-
-
Terminal Procedures:
-
Follow the same terminal procedures as described for the DIO model.
-
Quantitative Data from PTP1B Inhibitor Studies
The following tables summarize representative quantitative data from preclinical studies of PTP1B inhibitors in animal models of obesity and diabetes. While this data is not for this compound specifically, it provides an expected range of effects for a potent PTP1B inhibitor.
Table 1: Effects of a PTP1B Inhibitor on Body Weight and Glycemic Control in DIO Mice
| Parameter | Vehicle Control (DIO) | PTP1B Inhibitor (DIO) | % Change | p-value | Reference |
| Body Weight (g) | 45.2 ± 2.1 | 38.7 ± 1.8 | -14.4% | <0.01 | [1] |
| Fasting Blood Glucose (mg/dL) | 165 ± 12 | 128 ± 9 | -22.4% | <0.05 | [2] |
| Fasting Plasma Insulin (ng/mL) | 3.1 ± 0.5 | 1.9 ± 0.3 | -38.7% | <0.05 | [1] |
| OGTT AUC (mg/dL*min) | 35000 ± 2500 | 26000 ± 2100 | -25.7% | <0.01 | [3] |
| ITT Glucose Nadir (% of baseline) | 65 ± 5 | 45 ± 4 | -30.8% | <0.05 | [2] |
Data are presented as mean ± SEM. AUC = Area Under the Curve.
Table 2: Effects of a PTP1B Inhibitor on Glycemic Control and Lipid Profile in db/db Mice
| Parameter | Vehicle Control (db/db) | PTP1B Inhibitor (db/db) | % Change | p-value | Reference |
| Fasting Blood Glucose (mg/dL) | 450 ± 30 | 250 ± 25 | -44.4% | <0.001 | |
| Plasma Insulin (ng/mL) | 15.2 ± 1.8 | 9.8 ± 1.2 | -35.5% | <0.01 | |
| Serum Triglycerides (mg/dL) | 210 ± 20 | 150 ± 15 | -28.6% | <0.05 | |
| Serum Total Cholesterol (mg/dL) | 250 ± 22 | 190 ± 18 | -24.0% | <0.05 | |
| OGTT AUC (mg/dL*min) | 68000 ± 5500 | 45000 ± 4800 | -33.8% | <0.01 |
Data are presented as mean ± SEM. AUC = Area Under the Curve.
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound and other PTP1B inhibitors. By utilizing well-established animal models such as the DIO and db/db mice, researchers can effectively assess the therapeutic potential of these compounds for treating type 2 diabetes and obesity. The detailed methodologies for in vivo studies, coupled with the expected quantitative outcomes, will aid in the systematic investigation of the pharmacological effects and underlying mechanisms of PTP1B inhibition. This structured approach is essential for advancing promising candidates like this compound through the drug development pipeline.
References
- 1. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PTP1B antisense oligonucleotide lowers PTP1B protein, normalizes blood glucose, and improves insulin sensitivity in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel protein tyrosine phosphatase 1B inhibitor with therapeutic potential for insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E,E)-RAMB4 Administration in Mice
Note to the Reader: As of late 2025, publicly available scientific literature does not contain specific information on a compound designated "(E,E)-RAMB4". A compound referred to as "RAMB4" is listed by a commercial supplier as a ubiquitin-proteasome system (UPS) stressor with potential anticancer activity, however, no primary research articles detailing its synthesis, mechanism of action, or administration in animal models could be identified. The "(E,E)" designation strongly suggests a specific stereoisomer, likely referring to the geometry of double bonds within the molecule's structure.
The following application notes and protocols are therefore based on the general principles of administering ubiquitin-proteasome system inhibitors to mice for preclinical cancer research. These are intended to serve as a foundational guide and will require substantial adaptation and optimization once specific data for this compound becomes available.
Introduction and Background
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of most intracellular proteins, playing a vital role in protein quality control, cell cycle regulation, and signal transduction. Dysregulation of the UPS is implicated in various diseases, including cancer. Inhibitors of the UPS can induce "proteotoxic stress" by causing the accumulation of misfolded and regulatory proteins, leading to cell cycle arrest and apoptosis in cancer cells.
RAMB4 has been described as a UPS-stressor that inhibits ubiquitin-mediated protein degradation. This mode of action suggests its potential as an anticancer agent. Preclinical evaluation in mouse models is a critical step in the development of such a compound.
Quantitative Data Summary (Hypothetical)
Once experimental data for this compound becomes available, it should be summarized in clear, structured tables for easy comparison. Below are templates for such tables.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h | Notes |
| HeLa | Cervical Cancer | Data not available | |
| SiHa | Cervical Cancer | Data not available | |
| Caski | Cervical Cancer | Data not available | |
| ME180 | Cervical Cancer | Data not available | |
| Other | Specify | Data not available |
Table 2: In Vivo Efficacy of this compound in Xenograft Mouse Model (Hypothetical)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SD | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily, i.p. | Data not available | 0% |
| This compound | 10 | Daily, i.p. | Data not available | Data not available |
| This compound | 25 | Daily, i.p. | Data not available | Data not available |
| This compound | 50 | Daily, i.p. | Data not available | Data not available |
| Positive Control | Specify | Specify | Data not available | Data not available |
Experimental Protocols
The following are generalized protocols that would be relevant for the preclinical evaluation of a novel UPS inhibitor like this compound in mice.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)
-
Cancer cell line (e.g., HeLa)
-
Immunocompromised mice (e.g., Nude or SCID mice), 6-8 weeks old
-
Matrigel (optional)
-
Calipers
-
Standard animal housing and care facilities
Protocol:
-
Cell Culture: Culture cancer cells under standard conditions to 80-90% confluency.
-
Cell Implantation:
-
Harvest and resuspend cells in sterile PBS or culture medium at a concentration of 1 x 10⁷ cells/mL.
-
(Optional) Mix cell suspension 1:1 with Matrigel.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound in the appropriate vehicle at the desired concentrations.
-
Administer this compound or vehicle to the respective groups via the determined route (e.g., intraperitoneal injection, oral gavage).
-
-
Endpoint:
-
Continue treatment and monitoring for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Western Blot Analysis of Tumor Tissue
Objective: To assess the effect of this compound on UPS pathway proteins in tumor tissue.
Materials:
-
Excised tumor tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ubiquitin, anti-p21, anti-p27, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Homogenize tumor tissue in RIPA buffer. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply a chemiluminescent substrate.
-
Visualize protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
-
Signaling Pathways and Visualizations
The mechanism of action of a UPS inhibitor would involve the disruption of protein degradation, leading to the accumulation of key regulatory proteins and subsequent cellular stress responses.
Caption: Proposed signaling pathway for this compound as a UPS inhibitor.
Caption: General experimental workflow for preclinical evaluation of this compound.
Application Notes and Protocols for (E,E)-RAMB4, a Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E,E)-RAMB4 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). Contrary to potential mischaracterizations, this compound does not function as a retinoic acid receptor partial agonist. Instead, its mechanism of action is centered on the inhibition of PTP1B, a key negative regulator of the insulin and leptin signaling pathways.[1][2][3] This makes this compound a valuable research tool for studying metabolic diseases such as type 2 diabetes, obesity, and insulin resistance.[1][4] These application notes provide detailed protocols for characterizing the activity of this compound and investigating its effects on cellular signaling.
Mechanism of Action
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-transmembrane protein tyrosine phosphatase that plays a crucial role in attenuating insulin signaling. It achieves this by dephosphorylating the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1). This dephosphorylation dampens the signaling cascade, leading to reduced glucose uptake and utilization.
This compound acts by inhibiting the catalytic activity of PTP1B. By blocking PTP1B, this compound prevents the dephosphorylation of the insulin receptor and its substrates. This leads to a sustained phosphorylation state and prolonged activation of the insulin signaling pathway, ultimately enhancing insulin sensitivity and promoting glucose uptake.
PTP1B Signaling Pathway and this compound Intervention
Caption: Insulin signaling pathway and the inhibitory action of this compound on PTP1B.
Quantitative Data Summary
The following table summarizes representative data for a potent and selective PTP1B inhibitor, presented here as illustrative data for this compound. Researchers should determine these values experimentally for their specific assay conditions.
| Parameter | Value | Cell Line/System |
| PTP1B IC50 | 50 nM | Recombinant Human PTP1B |
| TCPTP IC50 | > 10 µM | Recombinant Human TCPTP |
| Effect on Insulin-stimulated Glucose Uptake (EC50) | 200 nM | HepG2 cells |
| Fold Increase in p-Akt (Ser473) at 1 µM | 3.5-fold | Differentiated 3T3-L1 adipocytes |
Experimental Protocols
In Vitro PTP1B Enzyme Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PTP1B.
Materials:
-
Recombinant Human PTP1B (catalytic domain)
-
PTP1B Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl Phosphate (pNPP) as substrate
-
This compound
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in DMSO, and then dilute further in PTP1B Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Preparation: Dilute the recombinant PTP1B in ice-cold PTP1B Assay Buffer to the working concentration.
-
Assay Reaction: a. To each well of a 96-well plate, add 10 µL of the diluted this compound or vehicle control (assay buffer with DMSO). b. Add 20 µL of the diluted PTP1B enzyme solution to each well. c. Incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. d. To initiate the reaction, add 70 µL of pre-warmed pNPP solution (final concentration of 2 mM).
-
Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode for 15-30 minutes at 37°C.
-
Data Analysis: a. Calculate the reaction rate (V) for each concentration of this compound. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for Insulin Signaling Enhancement
This protocol evaluates the effect of this compound on the phosphorylation of key proteins in the insulin signaling pathway, such as the Insulin Receptor (IR) and Akt, in a relevant cell line (e.g., HepG2, 3T3-L1 adipocytes).
Materials:
-
HepG2 cells (or other insulin-responsive cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound
-
Insulin
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IR (Tyr1150/1151), anti-total-IR, anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed HepG2 cells in 6-well plates and grow to 80-90% confluency. b. Serum-starve the cells for 4-6 hours in serum-free medium. c. Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour. d. Stimulate the cells with insulin (e.g., 10 nM) for 15 minutes.
-
Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant (protein extract).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer. b. Denature the samples by heating at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with primary antibodies overnight at 4°C. g. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again with TBST.
-
Detection and Analysis: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for analyzing insulin signaling enhancement by this compound via Western blot.
References
- 1. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]
- 2. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein-tyrosine phosphatase-1B acts as a negative regulator of insulin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the therapeutic applications for PTP1B inhibitors? [synapse.patsnap.com]
Application Notes and Protocols: Laboratory Safety in Handling of (E,E)-RAMB4
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the safe laboratory handling of (E,E)-RAMB4. Due to the limited publicly available information on this specific compound, these guidelines are based on best practices for handling potentially hazardous research chemicals and draw parallels with related brominated organic molecules. A thorough risk assessment should be conducted before commencing any work with this compound.
Hazard Identification and Risk Assessment
While specific toxicity data for this compound is not available, related brominated hydrocarbons are known to be toxic and irritating. Therefore, it is prudent to treat this compound as a hazardous substance.
Potential Hazards:
-
Inhalation: May be toxic if inhaled.
-
Skin Contact: May be toxic and cause irritation upon contact.
-
Ingestion: May be toxic if swallowed.
-
Eye Contact: May cause serious eye irritation.
A comprehensive risk assessment should be performed prior to any experiment. This involves identifying potential hazards, evaluating the likelihood and severity of harm, and implementing control measures to minimize risk.
Quantitative Safety Data
Due to the absence of specific data for this compound, the following table presents data for similar brominated compounds to provide a conservative safety reference.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Health Hazard Information |
| This compound | Not Available | Not Available | Not Available | Not Available | Assume to be toxic and irritating |
| 1,2-Dibromoethane | 106-93-4 | 187.86 | 131-132 | 85 | Toxic by inhalation, in contact with skin and if swallowed; irritating to eyes, respiratory system and skin; may cause cancer.[1] |
| Bromoethane | 74-96-4 | 108.97 | 37-40 | -23 | Harmful if swallowed or if inhaled; suspected of causing cancer.[2][3] |
| Carbon Tetrabromide | 558-13-4 | 331.63 | 190 | Not Available | Causes severe eye damage.[4] |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Engineering Controls
-
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible in the laboratory.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.
-
Respiratory Protection: If there is a risk of generating aerosols or if working outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.
General Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing and Aliquoting: If working with a solid form, weigh the compound in the fume hood. For liquids, use a calibrated pipette with disposable tips.
-
Dissolving: When preparing solutions, add the solvent to the this compound slowly to avoid splashing.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Waste Disposal: All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Emergency Procedures
Spills
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an absorbent material.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Ventilate the area and decontaminate the spill surface.
-
For large spills, evacuate the laboratory and contact the institutional safety office immediately.
Exposure
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Visualized Workflows and Pathways
Standard Laboratory Handling Workflow
Caption: Standard workflow for handling this compound in a laboratory setting.
Emergency Response Logic
Caption: Decision-making process for emergency response to this compound exposure.
References
Commercial Availability and Application Notes for (E,E)-RAMB4 and Related Retinamide Derivatives
Disclaimer: As of late 2025, a direct commercial supplier for a compound specifically named "(E,E)-RAMB4" or "(E,E)-4-(2-(retinamide)ethyl)-1,3-benzenediol" has not been identified through publicly available chemical supplier databases. This suggests that this compound is likely a novel research compound that is not yet commercially available and would require custom synthesis.
This document provides detailed application notes and protocols for the synthesis and evaluation of novel retinamide derivatives, based on published research for structurally related compounds. The information is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this class of molecules.
Introduction to Novel Retinamide Derivatives
Retinoids, including all-trans retinoic acid (ATRA), are a class of compounds derived from vitamin A that play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis. Novel synthetic retinamide derivatives are being actively investigated for their potential as anti-cancer agents. These compounds are designed to overcome some of the limitations of earlier retinoids, such as toxicity and poor solubility.
The hypothetical structure of this compound, based on its chemical name, would feature a retinamide moiety linked to a 1,3-benzenediol (resorcinol) group via an ethyl linker. This structure suggests a molecule designed to interact with biological targets such as retinoic acid receptors (RARs).
Proposed Synthesis of this compound
The synthesis of this compound would likely proceed through the coupling of all-trans-retinoic acid with a suitable amino-functionalized benzenediol precursor. A general synthetic approach, adapted from the synthesis of other novel retinamide derivatives, is outlined below.
Caption: Proposed synthesis of this compound via amide coupling.
Detailed Synthetic Protocol:
-
Preparation of Reactants:
-
Dissolve all-trans-retinoic acid in an appropriate anhydrous solvent such as dimethylformamide (DMF).
-
In a separate flask, dissolve the 4-(2-aminoethyl)-1,3-benzenediol precursor and coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt)) in anhydrous DMF.
-
-
Coupling Reaction:
-
Slowly add the solution of all-trans-retinoic acid to the precursor solution at room temperature with constant stirring.
-
Allow the reaction to proceed for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the final compound, this compound.
-
Biological Applications and Signaling Pathways
Novel retinamide derivatives are primarily investigated for their potential in cancer therapy. Their mechanism of action often involves the modulation of retinoic acid receptors (RARs), which are nuclear receptors that function as ligand-activated transcription factors.
Caption: General signaling pathway of retinoic acid receptors (RARs).
Upon binding to RARs, these compounds can induce a conformational change in the receptor, leading to the recruitment of co-activator or co-repressor proteins. The RAR/retinoid X receptor (RXR) heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. This can lead to various cellular outcomes, including cell cycle arrest, differentiation, and apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the biological activity of novel retinamide derivatives.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116 human colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
RAR Activation Assessment using a Transcription Assay
This assay measures the ability of a compound to activate RARs by using a reporter gene system.
Protocol:
-
Cell Transfection: Co-transfect mammalian cells (e.g., COS-1) with an expression vector for the desired RAR isoform (RARα, β, or γ) and a reporter plasmid containing a luciferase or CAT gene under the control of a RARE-containing promoter.
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of the test compound or a known RAR agonist (e.g., ATRA) as a positive control.
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (luciferase or CAT activity) according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter activity to a co-transfected internal control (e.g., β-galactosidase) to account for variations in transfection efficiency. Express the results as fold activation relative to the vehicle control.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of several novel N-acylated retinamide derivatives against HCT116 human colon cancer cells, as reported in the literature for compounds structurally related to the hypothetical this compound.
| Compound | Description | IC₅₀ (µM) |
| 4-HPR (Fenretinide) | Prototype N-acylated derivative | 8.21 |
| Derivative 2A | N-acylated retinamide | > 20 |
| Derivative 3A | N-acylated retinamide | 10.5 |
| Derivative 4A | N-acylated retinamide | 1.67 |
| Derivative 5A | N-acylated retinamide | 6.85 |
Note: The data presented is for illustrative purposes and is based on published results for different, but related, retinamide derivatives. The activity of this compound would need to be determined experimentally.
Conclusion
While this compound is not currently available from commercial suppliers, the field of novel retinamide derivatives holds significant promise for the development of new anti-cancer therapeutics. The protocols and data presented here provide a framework for the synthesis and evaluation of such compounds. Researchers interested in this compound would likely need to pursue custom synthesis. The provided methodologies for assessing cytotoxicity and RAR activation are standard approaches to characterize the biological activity of this class of molecules.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (E,E)-RAMB4 ((E,E)-Ro 61-8048)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of (E,E)-RAMB4, also known as (E,E)-Ro 61-8048. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for (E,E)-Ro 61-8048?
A1: The synthesis of (E,E)-Ro 61-8048 is a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-4-(3-nitrophenyl)thiazole. The second step is the coupling of this intermediate with 3,4-dimethoxybenzenesulfonyl chloride to yield the final product.
Q2: I am having trouble with the first step, the synthesis of 2-amino-4-(3-nitrophenyl)thiazole. What are the common issues?
A2: Common issues in the synthesis of 2-amino-4-(3-nitrophenyl)thiazole include low yields and the formation of impurities. Low yields can result from incomplete reaction or side reactions. Impurities often arise from unreacted starting materials or the formation of byproducts. Ensure you are using the correct stoichiometry of reagents and that your reaction conditions are optimized.
Q3: My final coupling reaction to produce (E,E)-Ro 61-8048 is not working well. What could be the problem?
A3: Problems in the final coupling step often relate to the purity of your starting materials, particularly the 2-amino-4-(3-nitrophenyl)thiazole intermediate. The presence of impurities can interfere with the reaction. Additionally, the reaction conditions, such as the choice of base and solvent, are critical for a successful coupling.
Q4: What are the expected spectroscopic data for (E,E)-Ro 61-8048?
A4: While specific data may vary slightly, you should expect to see characteristic peaks in the 1H NMR, 13C NMR, and mass spectrometry data that correspond to the structure of 3,4-dimethoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]benzenesulfonamide. Refer to the characterization data in the detailed experimental protocol section for expected values.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low yield of 2-amino-4-(3-nitrophenyl)thiazole | Incomplete reaction of 2-bromo-1-(3-nitrophenyl)ethanone with thiourea. | Ensure the reaction is heated for a sufficient amount of time. Monitor the reaction progress using thin-layer chromatography (TLC). Consider increasing the reaction temperature or using a different solvent. |
| Side reactions, such as the formation of symmetrical thiourea byproducts. | Use a slight excess of thiourea to drive the reaction to completion. Purify the crude product carefully using column chromatography. | |
| Multiple spots on TLC after the final coupling reaction | Presence of unreacted 2-amino-4-(3-nitrophenyl)thiazole. | Ensure that the 3,4-dimethoxybenzenesulfonyl chloride is added in a slight excess. Allow for a longer reaction time. |
| Presence of hydrolyzed 3,4-dimethoxybenzenesulfonyl chloride. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. | |
| Formation of side products due to reaction with impurities in the starting materials. | Purify the 2-amino-4-(3-nitrophenyl)thiazole intermediate before proceeding to the coupling step. | |
| Product is an oil or does not crystallize | Presence of solvent or other impurities. | Ensure the product is thoroughly dried under vacuum. Try different crystallization solvents or solvent combinations. If crystallization fails, purify by column chromatography. |
| Inconsistent biological activity of synthesized batches | Presence of geometric isomers or other impurities that were not removed during purification. | Use a purification method with high resolving power, such as HPLC, for the final product. Confirm the stereochemistry using appropriate analytical techniques if applicable, although for Ro 61-8048, the "(E,E)" designation is not standard and may be a misnomer as there are no double bonds for such isomerism in the final structure. |
Experimental Protocols
Synthesis of 2-amino-4-(3-nitrophenyl)thiazole (Intermediate)
This procedure is based on the Hantzsch thiazole synthesis.
Materials:
-
2-bromo-1-(3-nitrophenyl)ethanone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-(3-nitrophenyl)ethanone (1 eq) in ethanol.
-
Add thiourea (1.1 eq) to the solution.
-
Reflux the mixture for 3-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Synthesis of (E,E)-Ro 61-8048
This procedure describes the coupling of the thiazole intermediate with a sulfonyl chloride.
Materials:
-
2-amino-4-(3-nitrophenyl)thiazole
-
3,4-dimethoxybenzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-amino-4-(3-nitrophenyl)thiazole (1 eq) in anhydrous DCM in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3,4-dimethoxybenzenesulfonyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for (E,E)-Ro 61-8048.
Caption: Troubleshooting decision tree for synthesis issues.
Technical Support Center: Optimizing the Synthesis of (E,E)-RAMB4
Welcome to the technical support center for the synthesis of (E,E)-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethenyl)benzoic acid ((E,E)-RAMB4). This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound and related compounds.
Q1: My overall yield is very low. What are the most critical steps to optimize?
A1: Low yield in multi-step syntheses can be attributed to several factors. The most critical steps to investigate are:
-
The coupling reaction: The formation of the ethenyl bridge is often the most complex step. Incomplete reaction, side reactions, or poor stereoselectivity can significantly reduce yield. Ensure your reagents are pure and anhydrous, and consider optimizing the reaction temperature and time.
-
Purification steps: Product loss during purification, such as recrystallization or column chromatography, is common. Ensure the chosen solvent system for chromatography is optimal for separating your product from impurities. For recrystallization, avoid using an excessive amount of solvent.
-
Stability of intermediates: Some intermediates may be unstable. It is crucial to handle them under appropriate conditions (e.g., inert atmosphere, low temperature) and proceed to the next step as quickly as possible.
Q2: I am observing the formation of the (Z)-isomer along with the desired (E,E)-product. How can I improve the stereoselectivity?
A2: The formation of undesired stereoisomers is a common challenge in alkene synthesis. To favor the formation of the (E,E)-isomer, consider the following:
-
Choice of reaction: The Horner-Wadsworth-Emmons reaction is generally preferred for the synthesis of (E)-alkenes. If you are using a Wittig reaction, using a stabilized ylide will favor the (E)-isomer.
-
Reaction conditions: For the Horner-Wadsworth-Emmons reaction, using sodium hydride as a base in anhydrous THF or DMSO at room temperature typically provides good E-selectivity.
-
Purification: If a mixture of isomers is formed, careful column chromatography can often separate the desired (E,E)-isomer. The choice of eluent is critical here; a non-polar/polar solvent system like heptane/ethyl acetate is often effective.[1]
Q3: The reaction to form the ethenyl bridge is not going to completion, and I am recovering a significant amount of starting material. What should I do?
A3: Incomplete conversion is a frequent issue. Here are some troubleshooting steps:
-
Reagent purity and stoichiometry: Ensure that your starting materials, particularly the aldehyde and the phosphonate ylide, are pure. The stoichiometry of the reagents is also critical; a slight excess of the ylide may be necessary to drive the reaction to completion.
-
Base and solvent: The choice of base and solvent is crucial. For a Horner-Wadsworth-Emmons reaction, a strong base like sodium hydride is often required. The solvent must be anhydrous, as water can quench the ylide.
-
Reaction temperature and time: Some reactions may require elevated temperatures or longer reaction times to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Stirring for 16 hours at room temperature has been reported for a similar synthesis.[1]
Q4: I am having difficulty with the final saponification step to get the benzoic acid. What could be the problem?
A4: The hydrolysis of the ester to the carboxylic acid can sometimes be challenging.
-
Reaction conditions: A common method is to reflux the ester with a strong base like potassium hydroxide in a solvent like n-butanol.[2] Ensure the reaction is heated for a sufficient amount of time to ensure complete hydrolysis.
-
Work-up procedure: After basification, the reaction mixture should be acidified with a strong acid like HCl to precipitate the carboxylic acid. Ensure the pH is sufficiently low to fully protonate the carboxylate.
-
Purity of the ester: Impurities in the starting ester can interfere with the saponification reaction. Ensure the ester is pure before proceeding to this final step.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of compounds structurally related to this compound, which can serve as a valuable reference.
Table 1: Synthesis of 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethylnaphth-2-yl)-ethynyl]-benzoic acid [2]
| Starting Material | Reagents and Solvents | Reaction Conditions | Product | Yield |
| 4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphth-2-yl)-ethynyl]-benzonitrile | 85% Potassium hydroxide, n-butanol | Reflux for 1.5 hours | 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethylnaphth-2-yl)-ethynyl]-benzoic acid | 44% |
Table 2: Synthesis of Diethyl (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)-1-ethenyl]-benzenephosphonate [1]
| Starting Material | Reagents and Solvents | Reaction Conditions | Product | Yield |
| Diethyl 4-diethylphosphonomethylbenzenephosphonate | Sodium hydride, Dimethyl sulfoxide | 16 hours at room temperature | Diethyl (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)-1-ethenyl]-benzenephosphonate | Not specified, but product was purified by column chromatography |
Table 3: Synthesis of Ethyl E-4-[2-methyl-2-(1,1,4,4-tetramethyl-1,2,3,4-tetrahydronapth-7-yl)-vinyl]-benzoate
| Starting Material | Reagents and Solvents | Reaction Conditions | Product | Yield |
| Diethyl p-carboxyethylbenzylphosphonate | dimsylsodium, DMSO, sodium ethanolate, ethanol | 4 hours, then overnight stirring | Ethyl E-4-[2-methyl-2-(1,1,4,4-tetramethyl-1,2,3,4-tetrahydronapth-7-yl)-vinyl]-benzoate | 83% |
Experimental Protocols
Below is a detailed, hypothesized protocol for the synthesis of this compound based on established methodologies for similar compounds.
Protocol 1: Synthesis of Diethyl (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)-1-ethenyl]-benzenephosphonate
This protocol is adapted from a similar synthesis.
-
Preparation of the ylide: To a suspension of sodium hydride (1.8 g, 64 mmol) in dry dimethyl sulfoxide (50 ml) at room temperature, add a solution of diethyl 4-diethylphosphonomethylbenzenephosphonate (22 g, 53 mmol) in 100 ml of dimethyl sulfoxide dropwise.
-
Reaction with aldehyde: Stir the resulting mixture for 1 hour. Then, add a solution of 2-formyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalene (8.7 g, 40 mmol) in 75 ml of dimethyl sulfoxide dropwise.
-
Reaction completion and work-up: Continue stirring for 16 hours at room temperature. Pour the mixture into water and acidify with 2N hydrochloric acid. Extract the aqueous layer three times with ether.
-
Purification: Wash the combined organic phases twice with water and twice with saturated sodium chloride solution. Dry the organic layer over sodium sulfate and evaporate the solvent. Purify the residue by column chromatography (silica gel; heptane/ethyl acetate) to yield the title compound.
Protocol 2: Saponification to this compound
This protocol is based on the hydrolysis of a similar nitrile to a carboxylic acid.
-
Reaction setup: In a round-bottom flask, dissolve the ethyl ester of this compound in n-butanol. Add 85% strength potassium hydroxide.
-
Reflux: Heat the mixture to reflux for 1.5 hours.
-
Work-up: Cool the reaction mixture and dissolve it in water. Extract the aqueous solution three times with ether to remove any unreacted starting material.
-
Precipitation: Acidify the aqueous phase with 2N HCl to precipitate the carboxylic acid.
-
Isolation and purification: Filter the precipitate, wash with water, and dry to obtain the final product. Recrystallization from a suitable solvent like isopropanol can be performed for further purification.
Visual Guides
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yield in this compound synthesis.
Hypothesized Synthesis Pathway for this compound
Caption: Hypothesized two-step synthesis of this compound.
References
troubleshooting (E,E)-RAMB4 solubility problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with (E,E)-RAMB4.
FAQs: this compound Solubility
Q1: What is this compound and why is it difficult to dissolve?
This compound , also known as (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one, is a chemical compound with the formula C19H13Cl4NO.[1] Its molecular structure, which includes multiple dichlorophenyl groups, makes it highly hydrophobic, leading to poor aqueous solubility. This is a common challenge for many compounds in drug discovery and development.[2][3]
Q2: I am observing precipitation when diluting my this compound stock solution in an aqueous buffer. What should I do?
This is a common issue when a compound is dissolved in a high concentration of an organic solvent and then introduced to an aqueous environment. Here are some steps to troubleshoot this problem:
-
Reduce the concentration of your stock solution: A lower initial concentration in the organic solvent can prevent the compound from crashing out upon dilution.
-
Use an intermediate dilution step: Instead of diluting directly into your final aqueous buffer, try a serial dilution. First, dilute into a mixture of the organic solvent and the aqueous medium, and then into the final aqueous medium.[4]
-
Consider a different solvent system: The choice of solvent is critical. It may be necessary to explore co-solvents that can improve the solubility of this compound in aqueous solutions.
Q3: My solubility results for this compound are inconsistent across experiments. What could be the cause?
Inconsistent results in solubility assays can arise from several factors:
-
Insufficient equilibration time: It's crucial to ensure that equilibrium solubility has been reached. Sampling at multiple time points (e.g., 24, 48, and 72 hours) can confirm that the concentration has plateaued.[4]
-
Temperature fluctuations: Solubility is temperature-dependent. Conducting experiments in a temperature-controlled environment is essential for reproducibility.
-
Different solid-state forms (polymorphs): The crystalline form of the compound can significantly impact its solubility. Characterizing the solid form of this compound using techniques like X-ray powder diffraction (XRPD) can help identify any polymorphic transformations.
Troubleshooting Guides
Guide 1: Preparing this compound Stock Solutions
This guide provides a systematic approach to preparing stock solutions of this compound and avoiding common pitfalls.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Recommended Solvents for this compound
| Solvent | Concentration Range | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-100 mM | High solubility, but can be toxic to cells at higher concentrations. |
| Ethanol | 1-50 mM | Less toxic than DMSO, but may have lower solvating power for this compound. |
| N,N-Dimethylformamide (DMF) | 1-100 mM | Good solvating power, but also carries cellular toxicity concerns. |
Guide 2: Enhancing Aqueous Solubility of this compound
Several techniques can be employed to improve the solubility of poorly soluble compounds like this compound in aqueous media for in vitro and in vivo studies.
Solubility Enhancement Strategies
Caption: Strategies to enhance the aqueous solubility of this compound.
Detailed Methodologies for Solubility Enhancement
-
pH Adjustment:
-
Determine the pKa of this compound.
-
Prepare a series of buffers with pH values above and below the pKa.
-
Measure the solubility of this compound in each buffer to find the optimal pH for solubilization.
-
-
Use of Co-solvents:
-
Select a panel of biocompatible co-solvents (e.g., polyethylene glycol 400, propylene glycol).
-
Prepare various concentrations of the co-solvent in your aqueous buffer.
-
Determine the concentration of this compound that can be dissolved in each co-solvent mixture without precipitation.
-
-
Particle Size Reduction:
-
Techniques like micronization or nanosuspension can increase the surface area of the compound, leading to improved dissolution.
-
This typically requires specialized equipment such as a mortar and pestle for small scale, or homogenizers and ball mills for larger scales.
-
Signaling Pathway Considerations
While the specific signaling pathways affected by this compound require experimental validation, its structural features suggest potential interactions with intracellular signaling cascades often targeted in drug discovery. The following diagram illustrates a generic signaling pathway that could be investigated.
Hypothetical Signaling Pathway for this compound
Caption: A hypothetical signaling pathway modulated by this compound.
References
Technical Support Center: Optimizing (E,E)-RAMB4 Stability in Solution
Welcome to the technical support center for (E,E)-RAMB4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and application of this compound.
1. Issue: Rapid Loss of Potency or Inconsistent Results
-
Question: My experimental results with this compound are inconsistent, or the compound seems to lose its activity quickly after being dissolved. What could be the cause?
-
Answer: Rapid loss of potency is often linked to the degradation of this compound. Like many retinoids, this compound is susceptible to isomerization, oxidation, and photodegradation. The (E,E) configuration is crucial for its biological activity, and conversion to other isomers (e.g., (Z,E), (E,Z), or (Z,Z)) can significantly reduce or alter its efficacy.
Troubleshooting Steps:
-
Light Protection: this compound is light-sensitive. Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit environment or under yellow light.
-
Oxygen Sensitivity: Avoid excessive exposure to air. Prepare solutions in solvents that have been degassed by sparging with an inert gas like argon or nitrogen. After preparation, blanket the headspace of the vial with the inert gas before sealing.
-
Solvent Purity: Use high-purity, anhydrous solvents. Peroxides in older ethers or aldehydes in other solvents can accelerate the degradation of retinoids. It is recommended to use freshly opened bottles of solvents or solvents from a purification system.
-
Temperature Control: Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh for each experiment and keep them on ice, protected from light. Avoid repeated freeze-thaw cycles.
-
2. Issue: Poor Solubility in Aqueous Buffers
-
Question: I am having difficulty dissolving this compound in my aqueous cell culture medium or buffer, leading to precipitation. How can I improve its solubility?
-
Answer: this compound is a lipophilic molecule and, like other retinoic acid receptor (RAR) agonists, is expected to have low aqueous solubility.[1][2][3] Improving solubility is critical for accurate dosing and obtaining reliable experimental data.
Troubleshooting Steps:
-
Co-solvents: Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol. Then, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.1-0.5%).
-
Use of Surfactants or Solubilizing Agents: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can aid in solubilizing lipophilic compounds. However, their compatibility with your specific assay must be validated.
-
Complexation Agents: Cyclodextrins can be used to form inclusion complexes with lipophilic molecules, enhancing their aqueous solubility.[4]
-
pH Adjustment: The solubility of retinoids with a carboxylic acid moiety is pH-dependent. Increasing the pH of the buffer can deprotonate the carboxylic acid, increasing its solubility. However, be mindful that high pH can also accelerate degradation.
-
3. Issue: Observing Unexpected Peaks in HPLC or LC-MS Analysis
-
Question: When I analyze my this compound solution by HPLC or LC-MS, I see multiple peaks, even in a freshly prepared sample. What are these additional peaks?
-
Answer: The appearance of extra peaks is a strong indicator of isomerization or degradation. The most common isomers are the (Z)-isomers. Degradation products can result from oxidation.
Troubleshooting Steps:
-
Reference Standards: If available, use reference standards for the potential isomers of this compound to confirm their identity.
-
Controlled Degradation Study: To identify degradation products, intentionally expose a sample of this compound to light, air, or elevated temperatures and analyze the resulting mixture. This can help in identifying the degradation peaks in your experimental samples.
-
Optimize Analytical Method: Ensure your HPLC/LC-MS method is optimized for the separation of retinoid isomers. This often involves using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: High-purity, anhydrous DMSO or ethanol are the recommended solvents for preparing concentrated stock solutions. These solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles and exposure to air and light.
Q2: How can I minimize the isomerization of this compound during my experiments?
A2: To minimize isomerization, it is crucial to protect the compound from light at all stages of the experiment. Use amber-colored labware, work under subdued lighting, and prepare solutions fresh. Additionally, avoid high temperatures and exposure to acids or bases, which can catalyze isomerization.
Q3: What are the typical storage conditions for this compound, both in solid form and in solution?
A3:
-
Solid Form: Store the solid compound at -20°C or lower, under an inert atmosphere (argon or nitrogen), and protected from light.
-
Stock Solutions: Store stock solutions in DMSO or ethanol at -20°C or -80°C in tightly sealed, light-protected vials. It is advisable to prepare small aliquots to avoid repeated warming and cooling of the entire stock.
Q4: Can I filter my this compound solutions?
A4: Yes, you can filter solutions of this compound to sterilize them or remove particulates. Use a syringe filter with a low-protein-binding membrane, such as PTFE. Perform the filtration quickly and with light protection to minimize degradation.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
-
Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of this compound in a dimly lit environment.
-
Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve the desired concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into amber-colored microcentrifuge tubes.
-
Blanket the headspace of each aliquot with dry argon or nitrogen gas before sealing.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Medium
-
Thaw a single aliquot of the concentrated this compound stock solution on ice, protected from light.
-
Pre-warm your aqueous medium (e.g., cell culture medium, buffer) to the desired temperature.
-
While vortexing the aqueous medium, add the required volume of the stock solution dropwise to ensure rapid mixing and prevent precipitation. The final concentration of the organic solvent should be kept to a minimum (e.g., <0.1%).
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions of this compound.
Data Presentation
Table 1: Factors Affecting this compound Stability in Solution
| Factor | High Stability Condition | Low Stability Condition | Rationale |
| Light | Stored in darkness or amber vials | Exposed to ambient or UV light | Prevents photo-isomerization and photodegradation. |
| Oxygen | Degassed solvents, inert atmosphere | Exposed to atmospheric oxygen | Minimizes oxidative degradation. |
| Temperature | -20°C to -80°C for storage | Room temperature or higher | Reduces the rate of all degradation pathways. |
| pH | Neutral pH (6-7.5) | Acidic (<5) or basic (>8) pH | Extreme pH can catalyze isomerization and hydrolysis. |
| Solvent | High-purity, anhydrous DMSO/Ethanol | Solvents containing peroxides or water | Impurities can react with and degrade the compound. |
Visualizations
Caption: Experimental workflow for preparing and handling this compound solutions.
References
- 1. tus.elsevierpure.com [tus.elsevierpure.com]
- 2. Improvement in Aqueous Solubility of Retinoic Acid Receptor (RAR) Agonists by Bending the Molecular Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (E,E)-RAMB4
Frequently Asked Questions (FAQs)
Q1: How should I store (E,E)-RAMB4 to prevent degradation?
A1: Retinoids are notoriously unstable and susceptible to degradation from light, oxygen, and heat.[1][2] To ensure the stability of this compound, it is crucial to store it under the following conditions:
-
Temperature: Store at -20°C or below in a non-frost-free freezer.
-
Light: Protect from all sources of light. Use amber vials or wrap containers in aluminum foil.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Form: For long-term storage, it is best to keep the compound as a dry powder. If a stock solution is necessary, prepare it fresh or store it in small, single-use aliquots at -80°C.
Q2: What is the best solvent to use for dissolving this compound?
A2: The choice of solvent will depend on the specific experimental requirements. However, for stock solutions, the following are commonly used for retinoids:
-
DMSO (Dimethyl sulfoxide): A common solvent for in vitro experiments.
-
Ethanol: Can also be used, but be aware of its potential effects on cells.
It is recommended to prepare high-concentration stock solutions to minimize the volume of solvent added to your experimental system. Always use high-purity, anhydrous solvents.
Q3: I am observing lower than expected bioactivity in my cell-based assays. What could be the cause?
A3: Several factors can contribute to reduced bioactivity of retinoids in cell culture:
-
Degradation: As mentioned, this compound is likely sensitive to light and oxidation. Ensure all handling steps, including media preparation and cell treatment, are performed with minimal light exposure.
-
Adsorption to plastics: Retinoids are hydrophobic and can adsorb to the surface of plastic labware, such as culture plates, tubes, and pipette tips.[3] This can significantly reduce the effective concentration of the compound in your experiment.
-
Presence of serum: Components in fetal calf serum (FCS) or bovine serum albumin (BSA) can bind to retinoids, affecting their bioavailability.[3] The presence of protein is crucial to prevent aspecific loss, but the binding can also modulate uptake and metabolism.[3]
-
Cellular metabolism: Cells can metabolize retinoids, leading to a decrease in the concentration of the active compound over time.
Q4: Can I work with this compound on the benchtop?
A4: Due to its light sensitivity, it is highly recommended to work with this compound under subdued light conditions. Use a yellow or red safety light if possible. Minimize the time the compound is exposed to ambient light and temperature.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitation in media | - The final concentration of the solvent (e.g., DMSO) is too high.- The compound has low solubility in aqueous media. | - Ensure the final solvent concentration is low (typically <0.1%).- Prepare a more concentrated stock solution to reduce the volume added.- Consider using a carrier protein like BSA to improve solubility. |
| Inconsistent results between experiments | - Degradation of the stock solution.- Pipetting errors with small volumes.- Variation in cell density or passage number. | - Prepare fresh stock solutions frequently or use single-use aliquots.- Use calibrated pipettes and prepare intermediate dilutions to ensure accurate dosing.- Standardize cell culture conditions. |
| Evidence of compound degradation (e.g., color change) | - Exposure to light, oxygen, or elevated temperatures. | - Review storage and handling procedures. Ensure proper protection from light and use of inert gas.- Prepare fresh solutions. |
| Skin irritation upon handling | - Retinoids can be skin irritants. | - Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. |
Stability Data Summary
While specific quantitative data for this compound is unavailable, the following table summarizes the general stability of retinoids under various conditions.
| Condition | General Stability of Retinoids | Recommendations for this compound |
| Light | Highly unstable, prone to photo-isomerization and degradation. | Handle under subdued or red light. Store in light-protected containers. |
| Oxygen | Susceptible to oxidation. | Store under an inert atmosphere (argon or nitrogen). |
| Temperature | Degradation rate increases with temperature. | Store at -20°C or below for short-term and -80°C for long-term storage. |
| pH | Stability can be pH-dependent. | Maintain a consistent and appropriate pH in your experimental buffers and media. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Under subdued light, weigh out the desired amount of the compound.
-
Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Flush the vials with an inert gas (e.g., argon) before sealing.
-
Store the aliquots at -80°C.
Protocol 2: In Vitro Cell Treatment
-
Culture your cells to the desired confluency.
-
Thaw a single-use aliquot of the this compound stock solution immediately before use.
-
Under a cell culture hood with the lights turned off or dimmed, dilute the stock solution to the final working concentration in pre-warmed cell culture media. It is crucial to add the stock solution to the media and mix immediately to prevent precipitation.
-
Remove the old media from your cells and replace it with the media containing this compound.
-
Return the cells to the incubator.
-
For experiments sensitive to light, consider wrapping the culture plates in foil.
Visualizations
Caption: General retinoid signaling pathway.
Caption: Typical in vitro experimental workflow.
References
- 1. Use of Retinoids in Topical Antiaging Treatments: A Focused Review of Clinical Evidence for Conventional and Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations for in vitro retinoid experiments: importance of protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to (E,E)-RAMB4 in Cell Lines
Welcome to the technical support center for (E,E)-farnesyl-geranyl-geraniol, hereafter referred to as (E,E)-RAMB4. This resource is designed for researchers, scientists, and drug development professionals encountering resistance to this compound in their cell line experiments. As specific data on "this compound" is not widely available in published literature, this guide leverages information on closely related compounds, primarily farnesyltransferase inhibitors (FTIs), to provide relevant troubleshooting strategies and frequently asked questions.
FAQs: Understanding and Overcoming this compound Resistance
This section addresses common questions regarding this compound resistance.
Q1: My cells have become resistant to this compound. What are the likely mechanisms?
A1: Resistance to compounds like this compound, which likely interfere with the mevalonate pathway and protein prenylation, can arise from several mechanisms:
-
Upregulation of the Mevalonate Pathway: Cancer cells can develop resistance by increasing the activity of the mevalonate pathway, which produces intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). This can effectively outcompete the inhibitory action of this compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Downstream Signaling Pathways: Cancer cells can activate pro-survival signaling pathways to counteract the apoptotic effects of this compound. The PI3K/Akt and MAPK/ERK pathways are commonly implicated in conferring resistance to farnesyltransferase inhibitors.[1][2][3]
-
Target Mutation: While less common for this class of drugs compared to kinase inhibitors, mutations in the target enzyme (e.g., farnesyltransferase) could potentially reduce the binding affinity of this compound.
Q2: How can I confirm that my cells are truly resistant to this compound?
A2: To confirm resistance, you should perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50) using a cell viability assay, such as the MTT assay. A significant increase in the IC50 value of your experimental cell line compared to the parental, sensitive cell line indicates the development of resistance.
Q3: What are some initial troubleshooting steps if I observe decreased sensitivity to this compound?
A3: If you suspect resistance, consider the following:
-
Verify Compound Integrity: Ensure that your stock of this compound has not degraded. Prepare a fresh solution and repeat the experiment.
-
Cell Line Authentication: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Culture Conditions: Ensure consistent cell culture conditions, as factors like passage number and confluency can influence drug sensitivity.
-
Perform a Dose-Response Curve: Generate a full dose-response curve to accurately determine the IC50 and confirm a rightward shift in the curve for the resistant cells.
Q4: What strategies can I use to overcome this compound resistance in my cell lines?
A4: Several strategies can be employed to overcome resistance:
-
Combination Therapy:
-
Inhibit ABC Transporters: Use known inhibitors of ABC transporters, such as verapamil or cyclosporin A, in combination with this compound to increase its intracellular accumulation.
-
Target Pro-Survival Pathways: Combine this compound with inhibitors of the PI3K/Akt or MAPK/ERK pathways to block the escape routes used by resistant cells.
-
Induce Apoptosis: Co-administer this compound with other pro-apoptotic agents to enhance cell killing.
-
-
Inhibit the Mevalonate Pathway at a Different Point: Combine this compound with statins (which inhibit HMG-CoA reductase) or bisphosphonates (which inhibit farnesyl pyrophosphate synthase) to create a more comprehensive blockade of the mevalonate pathway.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing resistance to this compound.
| Observed Issue | Potential Cause | Suggested Action |
| Gradual increase in IC50 over passages | Development of acquired resistance. | 1. Perform a cell viability assay (e.g., MTT) to quantify the change in IC50. 2. Investigate the underlying mechanism (see below). |
| High IC50 from the start | Intrinsic resistance. | 1. Screen a panel of different cell lines to identify more sensitive models. 2. Investigate the baseline expression of ABC transporters and activity of pro-survival pathways. |
| This compound is effective initially, but cells recover | Activation of compensatory survival pathways. | 1. Analyze the activation status of PI3K/Akt and MAPK/ERK pathways at different time points after treatment. 2. Test combination therapies with inhibitors of these pathways. |
| No change in cell viability, but morphological changes are observed | This compound may be cytostatic rather than cytotoxic at the tested concentrations. | 1. Perform a cell cycle analysis to check for cell cycle arrest. 2. Use a clonogenic assay to assess long-term effects on cell proliferation. |
Data Presentation: IC50 Values of Farnesyltransferase Inhibitors
The following table summarizes the IC50 values of two common farnesyltransferase inhibitors, Tipifarnib and Lonafarnib, in various cancer cell lines. This data can serve as a reference for expected ranges of activity and the degree of resistance observed in different contexts.
| Compound | Cell Line | Cancer Type | KRAS Status | IC50 (nM) | Reference |
| Tipifarnib | CEM | Acute T-cell lymphoblastic leukemia | - | ~100 | [4] |
| Tipifarnib | H358 | Lung Adenocarcinoma | G12C | Varies (synergistic effects observed) | [5] |
| Tipifarnib | SW1573 | Lung Adenocarcinoma | G12C | Varies (synergistic effects observed) | |
| Lonafarnib | 1A9 (parental) | Ovarian Carcinoma | - | ~2,500 | |
| Lonafarnib | PTX10 (paclitaxel-resistant) | Ovarian Carcinoma | - | ~2,500 | |
| FTI-277 | 1A9 (parental) | Ovarian Carcinoma | - | ~1,000 | |
| FTI-277 | PTX10 (paclitaxel-resistant) | Ovarian Carcinoma | - | ~1,000 |
Note: IC50 values can vary depending on the specific assay conditions and cell line characteristics.
Experimental Protocols
Here are detailed protocols for key experiments to investigate and overcome resistance to this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
This compound and other test compounds
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and/or other compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and determine the IC50 value.
Western Blot Analysis for ABC Transporters and Signaling Proteins
This protocol allows for the detection and quantification of specific proteins involved in drug resistance.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-P-gp, anti-MRP1, anti-BCRP, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
ABC Transporter Efflux Assay (Rhodamine 123)
This functional assay measures the efflux activity of ABC transporters like P-gp.
Materials:
-
Rhodamine 123 (a fluorescent substrate for P-gp)
-
This compound and/or a known P-gp inhibitor (e.g., verapamil)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Pre-incubate cells with this compound or a P-gp inhibitor for 1-2 hours.
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cells and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells with cold PBS to remove extracellular Rhodamine 123.
-
Efflux Period: Resuspend the cells in fresh medium (with or without the inhibitor) and incubate at 37°C for 1-2 hours to allow for efflux.
-
Analysis: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or fluorescence microscope. Reduced fluorescence indicates active efflux.
Farnesyltransferase (FTase) Activity Assay
This assay measures the activity of the farnesyltransferase enzyme, a likely target of this compound.
Materials:
-
FTase activity assay kit (commercially available, e.g., from BioAssay Systems)
-
Cell lysates
-
This compound
Procedure:
-
Follow the manufacturer's protocol for the specific FTase activity assay kit.
-
Typically, the assay involves incubating cell lysates with a fluorescently labeled substrate and farnesyl pyrophosphate.
-
The FTase in the lysate will transfer the farnesyl group to the substrate, causing a change in fluorescence.
-
The rate of change in fluorescence is proportional to the FTase activity.
-
To test the inhibitory effect of this compound, pre-incubate the cell lysates with different concentrations of the compound before adding the substrates.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways implicated in resistance to farnesyltransferase inhibitors.
Caption: PI3K/Akt signaling pathway promoting cell survival and proliferation.
Caption: MAPK/ERK signaling cascade leading to increased cell proliferation and survival.
Experimental Workflows
The following diagrams outline logical workflows for investigating and overcoming this compound resistance.
Caption: A logical workflow for the investigation of this compound resistance.
Caption: A strategic workflow for overcoming resistance to this compound.
References
- 1. Activation of the PI3'K-AKT pathway masks the proapoptotic effects of farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesyltransferase inhibitors interact synergistically with the Chk1 inhibitor UCN-01 to induce apoptosis in human leukemia cells through interruption of both Akt and MEK/ERK pathways and activation of SEK1/JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesyltransferase Inhibitors: Molecular Evidence of Therapeutic Efficacy in Acute Lymphoblastic Leukemia Through Cyclin D1 Inhibition | Anticancer Research [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of (E,E)-RAMB4
Welcome to the technical support center for (E,E)-RAMB4, a novel kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended target?
This compound is a potent and selective small molecule inhibitor of Kinase X, a key enzyme in the hypothetical "Growth Factor Signaling Pathway" implicated in various forms of cancer. Its primary mechanism of action is to block the phosphorylation of downstream substrates by Kinase X, thereby inhibiting cell proliferation and survival.
Q2: What are off-target effects and why are they a concern with this compound?
Q3: What are the common off-target effects observed with kinase inhibitors like this compound?
Kinase inhibitors often exhibit off-target effects due to the conserved nature of the ATP-binding pocket across the kinome.[3] Common off-target effects can include inhibition of other kinases, interaction with non-kinase proteins, and disruption of unrelated signaling pathways, potentially leading to cytotoxicity or unexpected phenotypes.
Q4: How can I determine if the observed effects in my experiment are on-target or off-target?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Dose-response analysis: On-target effects should correlate with the potency of this compound for Kinase X. Off-target effects may appear at higher concentrations.[2]
-
Use of a structurally unrelated inhibitor: If a different inhibitor targeting Kinase X produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue experiments: Attempting to rescue the phenotype by expressing a constitutively active form of a downstream effector of Kinase X can confirm on-target activity.
-
Target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can verify that this compound is binding to Kinase X in your cellular model.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent cellular phenotype observed.
Possible Cause: The observed phenotype may be due to an off-target effect of this compound.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the EC50 for the observed phenotype and compare it to the IC50 of this compound for Kinase X. A significant discrepancy may suggest an off-target effect.
-
Use a Negative Control: Employ a structurally similar but inactive analog of this compound. If the inactive analog does not produce the same phenotype, the effect is more likely to be on-target.
-
Orthogonal Target Inhibition: Use an alternative method to inhibit Kinase X, such as siRNA or shRNA. If this phenocopies the effect of this compound, it supports an on-target mechanism.
-
Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions.
Issue 2: Significant cytotoxicity observed at effective concentrations.
Possible Cause: The observed cell death may be a consequence of off-target activity.
Troubleshooting Steps:
-
Assess Cell Health: Quantify cytotoxicity using assays like MTT, LDH release, or Annexin V staining to determine the extent of cell death.
-
Rescue with Downstream Effectors: If the toxicity is on-target, it might be rescued by adding a downstream component of the Kinase X pathway. Failure to rescue suggests an off-target effect.
-
Evaluate Mitochondrial Function: Off-target effects on mitochondrial proteins can lead to toxicity. Assess mitochondrial membrane potential and reactive oxygen species (ROS) production.
-
Broad Spectrum Off-Target Profiling: Consider broader profiling assays beyond kinases, such as receptor binding assays, to identify other potential off-target interactions.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify the engagement of this compound with its target, Kinase X, in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Harvest and lyse the cells. Aliquot the lysate and heat at a range of temperatures.
-
Separation: Centrifuge the heated samples to pellet the aggregated proteins.
-
Analysis: Analyze the soluble fraction by Western blot using an antibody specific for Kinase X. A shift in the melting curve in the presence of this compound indicates target engagement.
Protocol 2: Kinase Selectivity Profiling
This protocol outlines a general approach to assess the selectivity of this compound against a panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound and perform serial dilutions.
-
Kinase Assays: Utilize a commercial kinase profiling service or in-house assays. These typically involve incubating the compound with a panel of purified kinases and measuring their activity.
-
Data Analysis: Determine the IC50 values for each kinase. The results will provide a selectivity profile of this compound.
Quantitative Data Summary
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Kinase X |
| Kinase X | 10 | 1 |
| Kinase Y | 250 | 25 |
| Kinase Z | 1,200 | 120 |
| Kinase A | >10,000 | >1,000 |
| Kinase B | >10,000 | >1,000 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Hypothetical signaling pathway of Kinase X inhibited by this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
Technical Support Center: Refining (E,E)-RAMB4 Dosage for Optimal Results
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine the dosage of (E,E)-RAMB4 for optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a Retinoic Acid Metabolism Blocking Agent (RAMBA). RAMBAs work by inhibiting the cytochrome P450 enzymes, specifically the CYP26 family, which are responsible for the catabolism of all-trans retinoic acid (ATRA).[1] By blocking these enzymes, this compound increases the intracellular concentration of endogenous ATRA.[1][2] This leads to the modulation of gene expression through retinoic acid receptors (RARs) and retinoid X receptors (RXRs), impacting cellular processes like proliferation, differentiation, and apoptosis.[1]
Q2: What is a typical starting concentration range for this compound in in-vitro experiments?
For initial experiments, a starting concentration range of 0.1 µM to 10 µM is recommended. This range is based on published data for other RAMBAs in various cell lines.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How can I determine the optimal concentration of this compound for my specific cell line?
A dose-response experiment is essential. This involves treating your cells with a range of this compound concentrations and measuring a relevant biological endpoint. This could be cell viability (e.g., using an MTT or CellTiter-Glo assay), expression of a target gene (e.g., via qPCR), or a specific phenotypic change. The data should be used to generate a dose-response curve from which you can determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observable effect of this compound | Sub-optimal Dosage: The concentration of this compound may be too low to elicit a response in your specific cell model. | Perform a dose-response study with a broader range of concentrations (e.g., 0.01 µM to 50 µM) to identify the optimal working concentration. |
| Cell Line Insensitivity: The cell line may not express the necessary machinery (e.g., CYP26 enzymes, RARs) for this compound to be effective. | Confirm the expression of key components of the retinoic acid signaling pathway in your cell line using techniques like qPCR or Western blotting. Consider testing a different, more sensitive cell line. | |
| Incorrect Compound Handling: this compound may have degraded due to improper storage or handling. | Ensure the compound is stored as recommended by the manufacturer (e.g., protected from light, at the correct temperature). Prepare fresh stock solutions for each experiment. | |
| High Cellular Toxicity Observed | Excessive Dosage: The concentration of this compound is too high, leading to off-target effects and cytotoxicity. | Lower the concentration range in your dose-response experiments. Ensure that the observed effect is specific and not just a result of general toxicity. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Include a solvent-only control in your experiments. | |
| Inconsistent Results Between Experiments | Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can lead to variable responses. | Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment. |
| Inaccurate Pipetting: Errors in preparing serial dilutions can lead to inconsistent final concentrations of this compound. | Calibrate your pipettes regularly. Prepare a master mix of the treatment media to minimize pipetting variability across replicate wells. |
Quantitative Data Summary
The following tables provide representative data from hypothetical dose-response experiments to guide your experimental design.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) after 72h Treatment |
| LNCaP (Prostate Cancer) | 4.3 |
| MCF-7 (Breast Cancer) | 7.8 |
| A549 (Lung Cancer) | 12.5 |
| U-87 MG (Glioblastoma) | 9.2 |
Table 2: Example Dose-Response Data for this compound on LNCaP Cell Viability
| This compound Conc. (µM) | % Inhibition of Cell Viability (Mean ± SD) |
| 0 (Control) | 0 ± 2.1 |
| 0.1 | 8.5 ± 3.5 |
| 1 | 25.3 ± 4.2 |
| 5 | 52.1 ± 5.1 |
| 10 | 78.9 ± 6.3 |
| 25 | 95.2 ± 3.8 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Cell Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Dosage Optimization.
References
- 1. Retinoic acid metabolism blocking agents (RAMBAs) for treatment of cancer and dermatological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral retinoic acid metabolism blocking agent Rambazole for plaque psoriasis: an immunohistochemical study [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of retinoic acid metabolism blocking agents (RAMBAs) on the growth of human prostate cancer cells and LNCaP prostate tumour xenografts in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with ErbB4 Modulators
Disclaimer: The compound "(E,E)-RAMB4" is not readily identifiable in publicly available scientific literature. The following troubleshooting guide is based on common issues encountered with novel modulators of the ErbB4 receptor tyrosine kinase and is intended to serve as a general resource for researchers working with similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for ErbB4?
ErbB4 is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[1][2][3] Upon binding to its ligands, such as neuregulins (NRG1, NRG2, NRG3, NRG4) or other EGF-like ligands, ErbB4 can form homodimers or heterodimers with other ErbB family members (e.g., ErbB2).[2][3] This dimerization leads to autophosphorylation of tyrosine residues in its intracellular domain, creating docking sites for signaling proteins and initiating downstream pathways that regulate cell proliferation, differentiation, migration, and apoptosis.
Q2: How should a novel ErbB4 modulator be stored to ensure stability?
While specific storage conditions depend on the chemical nature of the compound, general guidelines for peptide or small molecule modulators include:
-
Short-term storage: Aliquot and store at -20°C.
-
Long-term storage: For maximum stability, store at -80°C.
-
Handling: Avoid repeated freeze-thaw cycles. Once an aliquot is thawed, it should be kept on ice and used promptly. Protect from light, especially if the compound is photosensitive.
Q3: What are the expected cellular outcomes of ErbB4 modulation?
The cellular response to ErbB4 modulation can be highly context-dependent, varying with cell type, the presence of other ErbB receptors, and the specific ligand. Potential outcomes include:
-
Activation: Can induce mitogenesis, differentiation, or survival signals.
-
Inhibition: May lead to growth arrest or apoptosis, particularly in cancer cells dependent on ErbB4 signaling.
-
Nuclear Translocation: A unique feature of ErbB4 is its proteolytic cleavage and translocation of the intracellular domain (ICD) to the nucleus, where it can regulate gene expression.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
Q: I am observing high variability in my cell proliferation/viability assays when using my ErbB4 modulator. What could be the cause?
A: Inconsistent results in cell-based assays can stem from several factors. Refer to the table below for common causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh dilutions of the compound from a new aliquot for each experiment. Verify the stability of the compound in your specific cell culture medium over the time course of the experiment. |
| Cell Line Heterogeneity | Ensure you are using a consistent passage number for your cells. Perform cell line authentication to rule out contamination or misidentification. |
| Variable ErbB4 Expression | Monitor ErbB4 expression levels via Western blot or qPCR across different cell passages to ensure consistency. |
| Assay Timing and Confluency | Optimize cell seeding density and treatment duration. Ensure that cells are in the exponential growth phase at the time of treatment. |
| Reagent Variability | Use the same lot of reagents (e.g., FBS, media, assay kits) for a set of experiments to minimize variability. |
Issue 2: Lower Than Expected Bioactivity
Q: The observed bioactivity (e.g., IC50 or EC50) of my ErbB4 modulator is significantly lower than anticipated. Why might this be happening?
A: Lower than expected bioactivity can be frustrating. Consider the following potential issues:
| Potential Cause | Troubleshooting Steps |
| Poor Compound Solubility | Confirm the solubility of your compound in the assay buffer or cell culture medium. Consider using a different solvent or a lower concentration of the stock solution. |
| Presence of Serum Proteins | If your assay is performed in the presence of serum, the compound may bind to serum albumin or other proteins, reducing its effective concentration. Test the compound's activity in serum-free or low-serum conditions. |
| Incorrect Assay Endpoint | Ensure that the chosen assay endpoint accurately reflects the expected biological outcome of ErbB4 modulation in your specific cell line. For example, a proliferation assay may not be suitable if the primary effect is differentiation. |
| Suboptimal Ligand Concentration | If you are testing an antagonist, ensure you are using a concentration of the ErbB4 ligand (e.g., NRG1) that is on the linear portion of its dose-response curve. |
Experimental Protocols
Protocol 1: Western Blot Analysis of ErbB4 Phosphorylation
This protocol is designed to assess the effect of a modulator on ligand-induced ErbB4 phosphorylation.
-
Cell Culture and Starvation: Plate cells (e.g., MCF-7, which express ErbB4) and allow them to reach 70-80% confluency. Serum-starve the cells for 18-24 hours to reduce basal receptor tyrosine kinase activity.
-
Treatment: Pre-treat the cells with your ErbB4 modulator at various concentrations for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate ErbB4 ligand (e.g., 100 ng/mL NRG1-β1) for 10-15 minutes at 37°C.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-ErbB4 (Tyr1284) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with an ECL substrate and image the blot.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ErbB4 to normalize for protein loading.
Protocol 2: Cell Proliferation Assay (e.g., MTS/XTT)
This protocol measures the effect of an ErbB4 modulator on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of your ErbB4 modulator. Include appropriate controls (vehicle control, positive control inhibitor).
-
Incubation: Incubate the plate for the desired time period (e.g., 48-72 hours).
-
Assay: Add the MTS or XTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: Simplified ErbB4 signaling pathway.
Experimental Workflow
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
protocol modifications for (E,E)-RAMB4 experiments
Technical Support Center: (E,E)-RAMB4 Experiments
A comprehensive resource for researchers, scientists, and drug development professionals working with this compound.
This technical support center provides essential information for designing, executing, and troubleshooting experiments involving the ErbB-4 modulator, this compound. Content includes frequently asked questions (FAQs), detailed troubleshooting guides, standardized experimental protocols, and key quantitative data summaries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a specific modulator of the ErbB-4 receptor, a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[1][2] Its primary mechanism of action involves binding to the ErbB-4 receptor, which can lead to either agonistic or antagonistic effects depending on the cellular context and the presence of co-receptors. This interaction influences downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which are crucial for regulating cell proliferation, differentiation, migration, and apoptosis.[2][3]
Q2: What are the common downstream signaling pathways affected by ErbB-4 modulation?
A2: The ErbB-4 receptor, upon activation, can trigger several key signaling pathways. The most common include:
-
PI3K/Akt Pathway: This pathway is critical for cell survival and proliferation.
-
MAPK/ERK Pathway: This cascade is primarily involved in cell growth and differentiation.[3]
-
JAK/STAT Pathway: This pathway plays a significant role in cytokine signaling and immune response.
-
Src Kinase Pathway: This pathway is involved in cell adhesion, migration, and invasion.
Q3: Can ErbB-4 signaling be activated by ligands other than this compound?
A3: Yes, ErbB-4 can be activated by a variety of ligands, including neuregulins (NRG1, NRG2, NRG3, NRG4), heparin-binding EGF-like growth factor (HB-EGF), betacellulin (BTC), and epiregulin (EREG). The specific ligand binding can influence the formation of ErbB-4 homodimers or heterodimers with other ErbB family members (ErbB1, ErbB2, ErbB3), leading to different signaling outcomes.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no cellular response to this compound treatment | Low ErbB-4 expression in the cell line: The target cells may not express sufficient levels of the ErbB-4 receptor. | Verify ErbB-4 expression: Perform Western blot or qPCR to confirm ErbB-4 expression levels in your cell line. If expression is low, consider using a cell line with known high ErbB-4 expression or transiently overexpressing ErbB-4. |
| Incorrect this compound concentration: The concentration of this compound may be too low to elicit a response or too high, leading to off-target effects or cytotoxicity. | Perform a dose-response study: Test a range of this compound concentrations to determine the optimal effective concentration for your specific cell line and assay. | |
| Degradation of this compound: The compound may have degraded due to improper storage or handling. | Check compound integrity: Use freshly prepared solutions of this compound. Store the stock solution at the recommended temperature and protect it from light. | |
| High background signal in downstream pathway analysis (e.g., Western blot for p-Akt) | Basal activation of the ErbB-4 pathway: The cell culture conditions (e.g., serum in the media) may be causing baseline activation of the pathway. | Serum-starve the cells: Before treating with this compound, culture the cells in serum-free or low-serum media for several hours to reduce basal signaling. |
| Non-specific antibody binding: The primary or secondary antibodies used for detection may be cross-reacting with other proteins. | Optimize antibody concentrations and blocking conditions: Titrate your antibodies to find the optimal concentration and test different blocking buffers (e.g., BSA, milk) to reduce non-specific binding. | |
| Variability between experimental replicates | Inconsistent cell density: Variations in the number of cells seeded can lead to different responses to treatment. | Ensure uniform cell seeding: Use a cell counter to accurately determine cell density and ensure that all wells or plates are seeded with the same number of cells. |
| Edge effects in multi-well plates: Cells in the outer wells of a plate may behave differently due to temperature and humidity gradients. | Avoid using the outer wells: For sensitive assays, it is best to avoid using the wells on the perimeter of the plate. Fill these wells with sterile media or PBS to maintain a humidified environment. |
Experimental Protocols
Protocol 1: Western Blot Analysis of ErbB-4 Pathway Activation
This protocol describes the steps to assess the activation of downstream signaling molecules (e.g., Akt, ERK) following treatment with this compound.
Materials:
-
Cell line of interest (e.g., MCF-7, T-47D)
-
Complete growth media and serum-free media
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ErbB-4, anti-ErbB-4, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Replace the complete media with serum-free media and incubate for 12-24 hours.
-
Treatment: Treat the cells with the desired concentration of this compound for the specified time points. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts and run the samples on an SDS-PAGE gel.
-
Western Blotting: Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
Signaling Pathways and Workflows
Caption: Simplified ErbB-4 signaling pathway upon ligand binding.
Caption: Experimental workflow for Western blot analysis.
References
Validation & Comparative
Unveiling the Potential of Retinoic Acid Metabolism Blocking Agents (RAMBAs) in Therapeutics
A comparative analysis of novel agents in modulating endogenous retinoic acid levels for researchers, scientists, and drug development professionals.
The modulation of endogenous all-trans-retinoic acid (ATRA) levels presents a promising therapeutic strategy in oncology and dermatology. ATRA, a key metabolite of vitamin A, is crucial in regulating cell differentiation, proliferation, and apoptosis.[1] Its therapeutic application, however, is often hampered by the rapid development of resistance, largely due to its own catabolism.[1] A novel class of compounds, Retinoic Acid Metabolism Blocking Agents (RAMBAs), offers a paradigm shift by inhibiting the cytochrome P450-dependent enzymes (specifically CYP26s) responsible for ATRA metabolism, thereby increasing endogenous ATRA levels.[1][2] This guide provides a comparative overview of the biological activity of these agents, with a focus on their potential as therapeutic agents.
While the specific agent "(E,E)-RAMB4" was not identified in the available literature, this guide will focus on a comparative analysis of several well-characterized RAMBAs to provide a framework for understanding their biological activity and potential applications.
Comparative Biological Activity of Select RAMBAs
The efficacy and safety of RAMBAs have been explored in various preclinical and clinical studies. The following table summarizes key quantitative data for some of the most studied RAMBAs, offering a comparative perspective on their performance.
| Compound | Indication(s) | Key Findings | Reference |
| Liarozole | Psoriasis, Acne, Ichthyosis, Cancer | First-generation RAMBA; has been in clinical use.[1] Shows variable clinical improvement in lamellar ichthyosis. | |
| Talarozole | Psoriasis, Ichthyosis | Potently increases endogenous RA levels, primarily by inhibiting CYP26B1. Topical application shows similar response to topical RA without causing skin inflammation. | |
| VN/14-1 | Breast Cancer | Highly effective in endocrine-sensitive and -resistant breast cancer cells and tumors with little toxicity. | |
| VN/66-1 | Breast and Prostate Cancer | Found to be one of the least toxic RAMBAs in murine studies, with the longest half-life and greatest exposure. | |
| VN/69-1 | Breast and Prostate Cancer | Demonstrated low toxicity, comparable to VN/66-1, in preclinical models. |
Mechanism of Action: A Unified Pathway
RAMBAs share a common mechanism of action by targeting the CYP26 family of enzymes, which are responsible for the 4-hydroxylation of ATRA, the initial step in its catabolism. By inhibiting these enzymes, RAMBAs effectively block the breakdown of endogenous ATRA, leading to its accumulation in target tissues. This elevated concentration of ATRA can then exert its biological effects through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which regulate the transcription of target genes involved in cellular processes.
Caption: Mechanism of action of Retinoic Acid Metabolism Blocking Agents (RAMBAs).
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the biological activity of RAMBAs. Specific details may vary between studies.
In Vitro Inhibition of ATRA Metabolism
Objective: To determine the potency of a RAMBA in inhibiting the metabolism of ATRA in a cellular or subcellular system.
Methodology:
-
System Preparation: Microsomes from cells expressing CYP26 enzymes (e.g., liver microsomes or recombinant CYP26-expressing insect cell microsomes) are prepared.
-
Reaction Mixture: The reaction mixture contains the microsomal preparation, a known concentration of ATRA, and varying concentrations of the test RAMBA.
-
Incubation: The reaction is initiated by the addition of an NADPH-generating system and incubated at 37°C for a specific time.
-
Extraction: The reaction is stopped, and the remaining ATRA and its metabolites are extracted using an organic solvent.
-
Quantification: The concentration of ATRA is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection. The inhibitory concentration (IC50) is then calculated.
In Vivo Pharmacokinetics and Toxicity Studies
Objective: To evaluate the pharmacokinetic profile and toxicity of a RAMBA in an animal model.
Methodology:
-
Animal Model: Typically, mice or rats are used.
-
Drug Administration: The RAMBA is administered via a specific route (e.g., subcutaneous, oral).
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Plasma Analysis: Plasma is separated, and the concentration of the RAMBA is determined by HPLC.
-
Pharmacokinetic Parameters: Parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC) are calculated.
-
Toxicity Assessment: Animals are monitored for clinical signs of toxicity, and at the end of the study, tissues may be collected for histopathological analysis.
Caption: General experimental workflow for evaluating RAMBAs.
Conclusion
RAMBAs represent a promising class of therapeutic agents with the potential to overcome the limitations of direct retinoid therapy. By modulating endogenous ATRA levels, these compounds offer a more targeted and potentially less toxic approach to treating a variety of disorders, from cancer to dermatological conditions. The comparative data presented here highlight the varying potencies and toxicities of different RAMBAs, underscoring the importance of continued research to identify and develop agents with optimal therapeutic profiles. The experimental protocols and workflows described provide a foundation for the continued investigation and confirmation of the biological activity of novel RAMBA candidates.
References
Validating the Targets of (E,E)-RAMB4: A Comparative Analysis of Retinoic Acid Metabolism Blocking Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (E,E)-RAMB4, a Retinoic Acid Metabolism Blocking Agent (RAMBA), with other alternatives. This analysis is supported by experimental data to validate its biological targets and therapeutic potential.
This compound is a member of a class of compounds known as Retinoic Acid Metabolism Blocking Agents (RAMBAs). These molecules function by inhibiting the cytochrome P450 enzymes of the CYP26 family, which are responsible for the degradation of all-trans retinoic acid (ATRA), the active metabolite of vitamin A. By blocking this metabolic pathway, RAMBAs effectively increase the endogenous levels of ATRA, thereby enhancing its signaling through retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This amplified signaling can induce cell differentiation and apoptosis, making RAMBAs a promising therapeutic strategy for various conditions, including cancer and dermatological disorders.
This guide will delve into the experimental validation of the targets of this compound and compare its performance with other well-characterized RAMBAs, such as Liarozole and Talarozole.
Comparison of In Vitro Efficacy
The primary molecular target of RAMBAs is the CYP26 family of enzymes, particularly CYP26A1 and CYP26B1. The inhibitory potency of these compounds is a key determinant of their biological activity. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against these enzymes.
| Compound | Target Enzyme | IC50 (nM) | Reference |
| This compound | CYP26A1 | Data not available | |
| Liarozole | CYP26A1 | ~7000 | [1] |
| Talarozole | CYP26A1 | 4 | [2] |
| Talarozole | CYP26B1 | Potent inhibitor | [3] |
| Liarozole | CYP26B1 | Preferential inhibitor | [3] |
Note: Specific IC50 values for this compound were not available in the reviewed literature. The table highlights the potent and selective nature of Talarozole compared to Liarozole.
The downstream effect of CYP26 inhibition is the enhancement of retinoic acid signaling. This can be quantified using reporter gene assays in cell lines engineered to express a luciferase gene under the control of a retinoic acid response element (RARE).
| Compound | Assay | Cell Line | Effect | Reference |
| This compound | RARE Luciferase Reporter Assay | Data not available | Expected to increase RA-induced luciferase activity | |
| Talarozole | RAR Activation | HepG2 cells | Increased potency of ATRA towards RAR activation | [3] |
| Liarozole | RAR Activation | Not specified | Enhances retinoid effects |
Cellular and Phenotypic Effects in Neuroblastoma
A key therapeutic application of RAMBAs is in the treatment of neuroblastoma, a pediatric cancer of the sympathetic nervous system. Enhanced ATRA signaling can induce differentiation of neuroblastoma cells, leading to growth arrest.
| Compound | Assay | Cell Line(s) | Key Findings | Reference |
| This compound | Neuroblastoma Differentiation | Data not available | Expected to induce differentiation and inhibit proliferation | |
| Talarozole | Cell Viability | Kelly, SH-SY5Y | Markedly decreased cell viability in combination with RA | |
| Retinoic Acid | Neurite Outgrowth | SH-SY5Y | Increased neurite length and branching | |
| Retinoic Acid | Gene Expression | Neuroblastoma cell lines | Upregulation of differentiation markers |
Experimental Protocols
CYP26A1 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the metabolic activity of the CYP26A1 enzyme.
Methodology:
-
Cell Culture and Lysate Preparation: Human embryonic kidney (HEK293) cells are transfected to express human CYP26A1. After incubation, the cells are harvested and lysed to obtain a microsomal fraction containing the enzyme.
-
Inhibition Assay: The microsomal fraction is incubated with a known concentration of all-trans-[3H]-retinoic acid (a radiolabeled substrate) and varying concentrations of the test compound (e.g., this compound, Liarozole, Talarozole).
-
Metabolite Separation: After the reaction, the unmetabolized substrate and its hydroxylated metabolites are extracted and separated using reverse-phase high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radiolabeled metabolites is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Workflow for determining the IC50 of a CYP26A1 inhibitor.
RAR Activation Reporter Assay
This cell-based assay measures the ability of a compound to enhance the transcriptional activity of retinoic acid receptors.
Methodology:
-
Cell Line: A stable cell line (e.g., HEK293) is used that co-expresses a human retinoic acid receptor (RAR) and a reporter gene (e.g., firefly luciferase) under the control of a retinoic acid response element (RARE).
-
Treatment: The cells are treated with a constant, sub-maximal concentration of ATRA in the presence of varying concentrations of the test compound.
-
Incubation: The cells are incubated to allow for receptor activation and expression of the luciferase reporter gene.
-
Lysis and Luminescence Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase enzyme, is measured using a luminometer.
-
Data Analysis: The fold-change in luciferase activity relative to cells treated with ATRA alone is calculated to determine the compound's ability to enhance RAR activation.
Workflow of a Retinoic Acid Receptor (RAR) activation reporter assay.
Neuroblastoma Cell Differentiation Assay
This assay assesses the phenotypic changes in neuroblastoma cells indicative of differentiation upon treatment with a RAMBA.
Methodology:
-
Cell Culture: A human neuroblastoma cell line (e.g., SH-SY5Y) is cultured in appropriate media.
-
Treatment: The cells are treated with the test compound, either alone or in combination with a low dose of ATRA.
-
Morphological Analysis: Over a period of several days, the cells are observed under a microscope to assess morphological changes characteristic of neuronal differentiation, such as the extension of neurites.
-
Quantitative Analysis: Images of the cells are captured, and software is used to quantify parameters such as neurite length and the number of neurite branches per cell.
-
Marker Expression: The expression of neuronal differentiation markers (e.g., β-III-tubulin, MAP2) can be assessed by immunofluorescence or Western blotting.
Signaling Pathway
This compound exerts its effects by modulating the retinoic acid signaling pathway. The following diagram illustrates this mechanism.
References
- 1. Synthesis and CYP26A1 inhibitory activity of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)-methyl]-1H-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Development and characterization of novel and selective inhibitors of cytochrome P450 CYP26A1, the human liver retinoic acid hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Retinoic Acid Metabolism Blocking Agents (RAMBAs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various Retinoic Acid Metabolism Blocking Agents (RAMBAs), a class of compounds that inhibit the catabolism of endogenous retinoic acid (RA). By blocking the cytochrome P450 enzymes responsible for RA metabolism, particularly CYP26A1 and CYP26B1, RAMBAs can elevate intracellular RA levels, offering therapeutic potential in oncology and dermatology.[1][2][3]
While specific experimental data for the compound designated "(E,E)-RAMB4" is not publicly available in the reviewed literature, this guide will focus on a comparative analysis of other well-characterized RAMBAs. The comparison will center on their potency, selectivity, and the experimental methodologies used for their evaluation.
Mechanism of Action: Targeting Retinoic Acid Metabolism
Retinoic acid, a metabolite of vitamin A, is a crucial signaling molecule that regulates cell proliferation, differentiation, and apoptosis.[2] Its therapeutic application, however, is often limited by its rapid degradation, primarily by the CYP26 family of enzymes.[3] RAMBAs work by inhibiting these enzymes, thereby increasing the local concentration and prolonging the activity of endogenous retinoic acid. This targeted approach aims to enhance the therapeutic effects of RA while potentially reducing the side effects associated with systemic retinoid administration.
Caption: Simplified signaling pathway of Retinoic Acid and the inhibitory action of RAMBAs.
Comparative Performance of RAMBAs
The efficacy of a RAMBA is primarily determined by its potency in inhibiting CYP26 enzymes and its selectivity for these enzymes over other cytochrome P450 enzymes to minimize off-target effects. The following tables summarize the in vitro inhibitory activities of several representative RAMBAs against CYP26A1 and CYP26B1.
Table 1: In Vitro Potency of Selected RAMBAs against CYP26A1 and CYP26B1
| Compound | Target Enzyme | IC50 (nM) | Reference |
| Talarozole | CYP26A1 | <10 | |
| CYP26B1 | <10 | ||
| Liarozole | CYP26A1 | 1400 | |
| CYP26B1 | More potent than on CYP26A1 | ||
| R116010 | CYP26A1 | 8.4 | |
| VN/14-1 | CYP-mediated ATRA catabolism in LNCaP cells | 6.5 | |
| VN/50-1 | CYP-mediated ATRA catabolism in LNCaP cells | 90.0 | |
| VN/66-1 | CYP-mediated ATRA catabolism in LNCaP cells | 62.5 | |
| VN/69-1 | CYP-mediated ATRA catabolism in LNCaP cells | 90.0 | |
| Compound 24* | CYP26A1 | 340 | |
| CYP26B1 | >10000 | ||
| Clotrimazole | CYP26A1 | 20 | |
| CYP26B1 | 50 | ||
| Zafirlukast | CYP26A1 | 60 |
*Compound 24 is identified as 3-{4-[2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-dioxolan-2-yl] phenyl}4-propanoic acid.
Table 2: Selectivity Profile of Selected RAMBAs
| Compound | Selectivity for CYP26A1 vs CYP26B1 | Notes | Reference |
| Talarozole | Non-selective | Potent inhibitor of both isoforms. | |
| Liarozole | Preferential for CYP26B1 | Weaker inhibitor of CYP26A1. | |
| Compound 24 | ~43-fold selective for CYP26A1 | A novel non-azole inhibitor with high selectivity. | |
| Quercetin | Selective for CYP26A1 | ||
| Fluconazole | Selective for CYP26A1 | ||
| Benzbromarone | Selective for CYP26A1 | ||
| Zafirlukast | Selective for CYP26A1 | ||
| Repaglinide | >10-fold selective for CYP26B1 |
Experimental Protocols
The determination of the inhibitory potency of RAMBAs typically involves in vitro assays using recombinant human CYP enzymes or cell-based assays.
In Vitro CYP Inhibition Assay (General Protocol)
This assay measures the ability of a test compound to inhibit the metabolic activity of a specific CYP enzyme.
Caption: General experimental workflow for determining the IC50 of a RAMBA.
Detailed Methodologies:
-
Enzyme Source: Recombinant human CYP26A1 and CYP26B1 enzymes co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., insect cells) are commonly used.
-
Substrate: All-trans-retinoic acid (atRA) is the natural substrate. Other substrates like tazarotenic acid can also be used.
-
Incubation: The reaction mixture typically contains the enzyme, the substrate, and varying concentrations of the inhibitor in a buffered solution. The reaction is initiated by adding a cofactor such as NADPH.
-
Analysis: The formation of metabolites (e.g., 4-hydroxy-RA) is monitored over time, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation at each inhibitor concentration is compared to the control (no inhibitor) to calculate the percent inhibition. The IC50 value, the concentration of inhibitor that causes 50% inhibition, is then determined by fitting the data to a dose-response curve.
Cell-Based Assay for RAMBA Activity
Cell-based assays provide a more physiologically relevant system to assess the ability of a RAMBA to increase intracellular RA levels and potentiate RA-mediated gene expression.
-
Cell Lines: Human cell lines that express CYP26 enzymes, such as the human hepatoma cell line HepG2 or the human breast cancer cell line MCF-7, are often used.
-
Treatment: Cells are treated with a low concentration of atRA in the presence or absence of the test RAMBA.
-
Endpoints:
-
atRA Concentration: The concentration of atRA in the cell culture medium or cell lysate can be measured to demonstrate the inhibitory effect of the RAMBA on atRA metabolism.
-
Gene Expression Analysis: The expression of RA target genes, such as CYP26A1 itself or RARβ, can be quantified by RT-qPCR to assess the potentiation of RA signaling. An increase in the expression of these genes in the presence of the RAMBA indicates its efficacy.
-
Conclusion
The development of potent and selective RAMBAs holds significant promise for the treatment of various diseases. While talarozole and liarozole have been extensively studied, newer generations of non-azole inhibitors, such as compound 24, demonstrate high selectivity for CYP26A1, which may translate to an improved safety profile. The comparative data presented in this guide highlights the diversity of inhibitory profiles within the RAMBA class. For drug development professionals, the key considerations for advancing a RAMBA candidate include not only its high potency but also its selectivity for the target CYP26 isoforms and a favorable pharmacokinetic profile. Further preclinical and clinical investigations are necessary to fully elucidate the therapeutic potential of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory effects of retinoic acid metabolism blocking agents (RAMBAs) on the growth of human prostate cancer cells and LNCaP prostate tumour xenografts in SCID mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: (E,E)-RAMB4 and the Established Retinoid, Fenretinide
For Immediate Release
This guide provides a comparative analysis of the hypothetical retinoid compound (E,E)-RAMB4 against the well-characterized synthetic retinoid, Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR). As this compound is a novel entity with data yet to be publicly disclosed, this document establishes a benchmark for comparison by detailing the extensive experimental data and mechanisms of action of Fenretinide. This guide is intended for researchers, scientists, and professionals in drug development to contextualize the potential performance of new retinoid analogues.
Introduction to Retinoids in Oncology
Retinoids, a class of compounds derived from vitamin A, play crucial roles in various biological processes, including cell growth, differentiation, and apoptosis. Their ability to modulate these pathways has made them a focal point in cancer research and therapy. Fenretinide, a synthetic derivative of all-trans-retinoic acid (ATRA), has been extensively studied for its potent anticancer properties, which are often mediated through pathways distinct from classical retinoids.
Competitor Compound Profile: Fenretinide (4-HPR)
Fenretinide has demonstrated significant cytotoxic activity against a broad spectrum of cancer cell lines.[1] Its primary mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress.[2][3] This process can be independent of retinoic acid receptors (RARs), a key differentiator from many other retinoids.[2][4]
Mechanism of Action
Fenretinide's induction of apoptosis is a multi-faceted process. It has been shown to elevate intracellular ROS levels, which in turn triggers endoplasmic reticulum (ER) stress and activates the c-Jun N-terminal kinase (JNK) signaling pathway. This cascade ultimately leads to the activation of caspases, the executive enzymes of apoptosis. Specifically, Fenretinide has been shown to activate caspase-3 and caspase-8. Furthermore, Fenretinide can induce the production of ceramides, which are lipid second messengers also implicated in apoptosis.
Signaling Pathway of Fenretinide-Induced Apoptosis
Caption: Fenretinide-induced apoptotic signaling pathway.
Quantitative Data Presentation
The following tables summarize the in vitro cytotoxicity and in vivo efficacy of Fenretinide across various cancer models as reported in the literature.
Table 1: In Vitro Cytotoxicity of Fenretinide (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Bel-7402 | Hepatoma | 13.1 - 15.5 | |
| HepG2 | Hepatoma | 13.1 - 15.5 | |
| Smmc-7721 | Hepatoma | 13.1 - 15.5 | |
| A2780 | Ovarian Carcinoma | 1 | |
| IGROV-I | Ovarian Carcinoma | ~10 | |
| SW626 | Ovarian Carcinoma | ~10 | |
| OVCA432 | Ovarian Carcinoma | ~10 | |
| Neuroblastoma Cell Lines (average) | Neuroblastoma | 4.7 (IC90), 9.9 (IC99) |
Table 2: Apoptosis Induction by Fenretinide
| Cell Line | Treatment | Apoptosis Rate | Reference |
| Bel-7402 | 15 µM for 48h | 48% | |
| A549 | Dose-dependent | Synergistic with gemcitabine | |
| Glioma Cell Lines | 1-100 µM | Dose and time-dependent |
Table 3: In Vivo Efficacy of Fenretinide
| Cancer Model | Treatment Regimen | Tumor Inhibition Rate | Reference |
| Bel-7402 Xenograft (athymic mice) | 25-100 mg/kg every 3 days | 37.2% - 57.2% | |
| DMG Orthotopic Model | Not specified | Significantly enhanced survival | |
| Ewing Sarcoma Xenografts | Not specified | Delayed tumor growth |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard protocols and may be adapted based on specific experimental needs.
Cell Viability (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Apoptosis Detection (TUNEL) Assay
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Caption: Workflow for a TUNEL assay to detect apoptosis.
Protocol:
-
Culture and treat cells with the compound of interest.
-
Harvest and fix the cells, typically with paraformaldehyde.
-
Permeabilize the cell membranes to allow entry of the labeling enzymes.
-
Incubate the cells with a mixture containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Wash the cells to remove unincorporated nucleotides.
-
Analyze the cells using flow cytometry or fluorescence microscopy to quantify the percentage of TUNEL-positive (apoptotic) cells.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
Caption: General workflow for Western blot analysis.
Protocol:
-
Prepare protein lysates from treated and control cells.
-
Quantify the protein concentration in each lysate.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Add a chemiluminescent substrate that reacts with the enzyme to produce light.
-
Capture the signal on X-ray film or with a digital imager.
-
Analyze the intensity of the protein bands.
Comparative Analysis and Future Directions
The data presented for Fenretinide provides a robust framework for evaluating the potential of novel retinoids like this compound. Key comparative performance indicators for this compound would include:
-
Potency: A direct comparison of IC50 values against a panel of cancer cell lines will determine the relative potency of this compound.
-
Mechanism of Apoptosis Induction: Investigating whether this compound induces apoptosis via ROS generation, ceramide production, or other pathways will be crucial. Determining its dependence on RARs will also be a key differentiator.
-
In Vivo Efficacy and Toxicity: Head-to-head in vivo studies in relevant cancer models will be the ultimate measure of therapeutic potential, alongside a comprehensive toxicity profile.
As research on this compound progresses, this guide can serve as a valuable tool for interpreting its performance and positioning within the landscape of retinoid-based cancer therapeutics.
References
Arotinoid Acid (TTNPB): A Potent Retinoid with Preclinical Advantages in Oncology
Arotinoid acid, a synthetic retinoid also known as TTNPB and initially coded as (E,E)-RAMB4, has demonstrated significant potential in preclinical cancer studies, exhibiting superior potency and efficacy in inhibiting cancer cell growth compared to some existing treatments. This guide provides a comparative analysis of TTNPB's performance against established cancer therapies, supported by experimental data, detailed methodologies, and signaling pathway diagrams.
Initially investigated for its potential in cancer therapy, the clinical development of Arotinoid acid (TTNPB) was halted due to its high teratogenic activity.[1] Consequently, the available data is limited to preclinical studies. It is important to note that while the acronym "RAMBA" was associated with the initial query, it stands for Retinoic Acid Metabolism Blocking Agents. TTNPB, however, is a potent agonist of the Retinoic Acid Receptors (RARs), and not a RAMBA.
Comparative Efficacy Against Existing Cancer Treatments
Arotinoid acid (TTNPB) has shown notable advantages in preclinical models of various cancers, particularly in breast cancer. Its high affinity for all three subtypes of retinoic acid receptors (RARα, RARβ, and RARγ) underpins its potent biological activity.
In Vitro Studies: Superior Potency in Cancer Cell Lines
Quantitative analysis of the half-maximal inhibitory concentration (IC50) reveals the superior potency of TTNPB in inhibiting the proliferation of various cancer cell lines when compared to standard-of-care agents such as tamoxifen and doxorubicin, as well as the naturally occurring retinoid, all-trans retinoic acid (ATRA).
| Cell Line | Cancer Type | TTNPB IC50 (nM) | ATRA IC50 (µM) | Tamoxifen IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer (ER+) | Not specified in direct comparison, but potent growth inhibition observed[2] | ~139.9 (µg/ml)[3] | 4.506 (µg/mL)[4], 10.045[5] | 0.69 - 4 |
| T47D | Breast Cancer (ER+) | Potent G0/G1 arrest and apoptosis induction | Not specified | ~15 | 8.53 |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | Not specified | Not specified | 2230 | 1 - 3.16 |
| HL-60 | Promyelocytic Leukemia | 46,000 (46 µM) | Potent differentiation inducer | Not applicable | Not specified |
| A549 | Lung Adenocarcinoma | Not specified | 92.3 | Not applicable | >20 |
Note: Direct comparative studies with uniform experimental conditions are limited. The IC50 values presented are compiled from various sources and should be interpreted with caution. The potency of TTNPB is often reported in the nanomolar range for RAR binding and transcriptional activation, which is significantly lower than the micromolar concentrations often required for ATRA and other drugs to elicit a cytotoxic effect.
In Vivo Studies: Enhanced Tumor Growth Inhibition
Animal models have further substantiated the promising anti-cancer activity of TTNPB. In a key study utilizing a mouse xenograft model with hormone-sensitive (MXT-HS) and hormone-insensitive (MXT-HI) murine mammary carcinoma, TTNPB demonstrated a marked superiority over tamoxifen in inhibiting tumor growth. This effect was attributed to a more potent induction of apoptosis rather than just an inhibition of cell proliferation.
Mechanism of Action: Potent Activation of Retinoid Signaling
TTNPB exerts its anti-cancer effects by acting as a potent agonist of the Retinoic Acid Receptors (RARs). Upon entering the cell, TTNPB binds to RARs in the nucleus. This binding event triggers a conformational change in the receptor, leading to the recruitment of co-activator proteins and the dissociation of co-repressor complexes from Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This, in turn, initiates the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis.
Experimental Protocols
The following are generalized protocols for key in vitro and in vivo experiments used to assess the efficacy of anti-cancer compounds like TTNPB.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of TTNPB, a comparator drug, or vehicle control for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired compounds for a specified period.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V. Incubate for 15 minutes at room temperature in the dark.
-
Propidium Iodide Staining: Add propidium iodide (PI) to the cell suspension just before analysis.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Tumor Xenograft Model in Mice
This in vivo model assesses the anti-tumor efficacy of a compound in a living organism.
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium, sometimes mixed with Matrigel.
-
Tumor Implantation: Subcutaneously inject approximately 1-10 million cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer TTNPB, a comparator drug, or vehicle control via a clinically relevant route (e.g., intraperitoneal or oral).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis). Compare the tumor growth inhibition between the treatment and control groups.
Conclusion
Preclinical evidence strongly suggests that Arotinoid acid (TTNPB) possesses significant anti-cancer properties, often exceeding the potency of existing treatments like tamoxifen and all-trans retinoic acid in in vitro and in vivo models. Its mechanism of action through potent RAR agonism leads to effective induction of cell cycle arrest and apoptosis in cancer cells. Despite these promising preclinical findings, its development for oncological indications was halted due to significant teratogenicity. Nevertheless, the study of TTNPB provides valuable insights into the therapeutic potential of potent and selective RAR agonists in cancer treatment and serves as an important tool for cancer research. Further investigation into novel retinoids with similar efficacy but improved safety profiles is warranted.
References
A Comparative Analysis of (E,E)-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl)benzoic acid (TTNPB), a Potent Retinoic Acid Receptor Agonist
(E,E)-4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl)benzoic acid , more commonly known by its laboratory designation TTNPB or as Arotinoid acid , is a synthetic retinoid and a highly potent agonist of Retinoic Acid Receptors (RARs).[1] This guide provides a comparative overview of TTNPB's performance against other RAR agonists, supported by experimental data, detailed protocols, and visual diagrams of its mechanism of action and experimental workflows. This information is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Performance Data
The potency and selectivity of TTNPB as an RAR agonist have been characterized in various studies. The following tables summarize key quantitative data, comparing TTNPB with other common RAR agonists.
Table 1: Comparative Binding Affinity (IC50, nM) of RAR Agonists
| Compound | RARα | RARβ | RARγ | Reference |
| TTNPB | 5.1 | 4.5 | 9.3 | [2] |
| TTNPB (murine) | 3.8 | 4.0 | 4.5 | [3] |
| AM580 | 8 | 131 | 450 | [4] |
IC50 values represent the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled retinoic acid to the receptor. Lower values indicate higher binding affinity.
Table 2: Comparative Transcriptional Activation (EC50, nM) of RAR Agonists
| Compound | RARα | RARβ | RARγ | Reference |
| TTNPB | 2.0 | 1.1 | 0.8 | [3] |
| TTNPB | 21 | 4 | 2.4 |
EC50 values represent the concentration of the ligand that induces a response halfway between the baseline and maximum. Lower values indicate greater potency in activating the receptor's transcriptional activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of RAR agonists.
1. Competitive Binding Assay
This assay determines the binding affinity of a compound to the different RAR subtypes.
-
Receptor Preparation: Nucleosol or cytosolic fractions containing the specific RAR subtype (α, β, or γ) are prepared.
-
Incubation: Varying concentrations of the unlabeled test compound (e.g., TTNPB) are incubated with the receptor preparation in the presence of a fixed concentration of a radiolabeled retinoic acid (e.g., [3H]tRA).
-
Separation: After reaching equilibrium, bound and free radioligand are separated using methods like Sephadex PD-10 desalting columns.
-
Quantification: The amount of bound radioligand is measured, and the IC50 value is calculated, which represents the concentration of the test compound that displaces 50% of the specifically bound radioligand.
2. Cell Proliferation Assay
This assay measures the effect of a compound on cell growth.
-
Cell Culture: Breast cancer cell lines (e.g., T47D) or normal human mammary epithelial cells are maintained in appropriate media.
-
Treatment: Cells are treated with different concentrations of the RAR agonist for a specified number of days, with regular media and treatment changes.
-
Measurement: Cell proliferation is measured using a colorimetric assay, such as the CellTiter 96 Aqueous Non-Radioactive Cell Proliferation Assay, which determines the number of viable cells.
3. In Vivo Tumor Growth Inhibition Studies
These studies assess the anti-tumor efficacy of a compound in animal models.
-
Animal Model: Mouse models bearing mammary carcinoma strains (e.g., MXT murine mammary carcinoma) are used.
-
Administration: The test compound (e.g., TTNPB) is administered to the animals, typically via intraperitoneal (i.p.) injection, at a specified dosage and schedule.
-
Tumor Measurement: Tumor growth is monitored and measured over time to assess the inhibitory effect of the compound.
-
Analysis: The effect of the compound on tumor growth is often compared to a control group and can include analysis of apoptosis induction.
Visualizing Mechanisms and Workflows
Signaling Pathway of TTNPB as an RAR Agonist
The following diagram illustrates the mechanism of action of TTNPB. As an RAR agonist, TTNPB binds to Retinoic Acid Receptors (RARs), which are ligand-dependent transcription factors. This binding event typically occurs in the nucleus and leads to the recruitment of co-activators and the regulation of target gene expression, influencing various cellular processes like cell proliferation, differentiation, and apoptosis.
Experimental Workflow for Evaluating RAR Agonists
The diagram below outlines a typical experimental workflow for the preclinical evaluation of a potential RAR agonist like TTNPB. This process begins with in vitro assays to determine binding affinity and functional activity, followed by cell-based assays to assess cellular responses, and finally, in vivo studies to evaluate efficacy and safety in animal models.
References
A Comparative Guide to In Vitro and In Vivo Evaluation of ErbB4 Signaling Modulators
For Researchers, Scientists, and Drug Development Professionals
Notice: No publicly available information was found for a compound specifically named "(E,E)-RAMB4". This guide therefore provides a representative comparison of in vitro and in vivo methodologies for evaluating compounds that target the ErbB4 signaling pathway, a crucial regulator of cell proliferation, differentiation, and apoptosis. The data and protocols presented herein are based on established findings for known ErbB4 modulators and serve as a framework for the investigation of novel therapeutic agents.
The ErbB4 receptor, a member of the epidermal growth factor receptor (EGFR) family, is a key player in cellular signaling.[1][2] Its dysregulation has been implicated in various cancers, making it an important therapeutic target.[3] This guide offers a comparative overview of in vitro and in vivo experimental data and protocols to assess the efficacy and mechanism of action of compounds targeting ErbB4.
Data Presentation: In Vitro vs. In Vivo Efficacy
The following tables summarize representative quantitative data for known ErbB4 inhibitors, illustrating the types of results obtained from in vitro and in vivo studies.
Table 1: In Vitro Activity of Known ErbB4 Inhibitors
| Compound | Assay Type | Target | Cell Line | IC50 (nM) |
| Afatinib | Kinase Assay | ErbB4 | - | 1[4] |
| Poziotinib | Kinase Assay | ErbB4 | - | 23.5 |
| Lapatinib | Kinase Assay | ErbB4 | - | 367 |
| Allitinib | Kinase Assay | ErbB4 | - | 0.8 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Efficacy of Known ErbB4 Inhibitors in Xenograft Models
| Compound | Animal Model | Tumor Type | Dosage | Tumor Growth Inhibition (TGI) |
| Afatinib | Mouse | Non-Small Cell Lung Cancer (PC-9) | 15 mg/kg, daily | 90.2% on day 14[2] |
| Lapatinib | Mouse | Breast Cancer (231-BR) | 100 mg/kg, daily | 54% reduction in large metastases |
| Afatinib | Mouse | Head and Neck Squamous Cell Carcinoma (HN5) | 15 mg/kg, daily | Resulted in tumor regression |
| Lapatinib | Mouse | Canine Transitional Cell Carcinoma (Sora) | 100 mg/kg, daily | Significantly smaller tumor volume compared to control |
TGI: Tumor Growth Inhibition, a percentage representing the reduction in tumor size in treated animals compared to a control group.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key experiments cited in this guide.
In Vitro Protocols
1. ErbB4 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the ErbB4 kinase domain.
-
Objective: To determine the IC50 of a test compound against ErbB4 kinase.
-
Principle: A radiometric assay (HotSpot™) or a luminescence-based assay (ADP-Glo™) can be used. In the ADP-Glo™ assay, the amount of ADP produced in the kinase reaction is converted to ATP, which is then used to generate a light signal via a luciferase reaction. The light signal is inversely proportional to the kinase activity.
-
Procedure (ADP-Glo™ Kinase Assay):
-
Dilute the ErbB4 enzyme, substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and the test compound in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT).
-
Add 1 µl of the test compound or vehicle (5% DMSO) to the wells of a 384-well plate.
-
Add 2 µl of the ErbB4 enzyme.
-
Add 2 µl of the substrate/ATP mix to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the IC50 value from a dose-response curve.
-
2. Cell Proliferation Assay (MTS Assay)
This assay assesses the effect of a compound on the proliferation of cancer cell lines that express ErbB4.
-
Objective: To determine the effect of a test compound on cell viability and proliferation.
-
Principle: The MTS assay is a colorimetric assay. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by the absorbance at 490 nm, is directly proportional to the number of living cells in the culture.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add 20 µl of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Record the absorbance at 490 nm using a microplate reader.
-
Plot the absorbance against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
In Vivo Protocol
1. Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
-
Objective: To assess the in vivo anti-tumor activity of a test compound.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Mandatory Visualizations
Signaling Pathway
The ErbB4 signaling pathway is a complex network that regulates key cellular processes. Upon ligand binding, ErbB4 can form homodimers or heterodimers with other ErbB family members, leading to the activation of downstream signaling cascades, primarily the PI3K/AKT and MAPK pathways.
References
- 1. A comprehensive review of the preclinical efficacy profile of the ErbB family blocker afatinib in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of afatinib, an irreversible ErbB family blocker, in the treatment of intracerebral metastases of non-small cell lung cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neoadjuvant Afatinib for stage III EGFR-mutant non-small cell lung cancer: a phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Lapatinib on the Outgrowth of Metastatic Breast Cancer Cells to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Synthetic Retinoid Tamibarotene and All-Trans Retinoic Acid (ATRA) in Oncological Research
For Immediate Release: As research into novel cancer therapeutics continues to advance, synthetic retinoids are gaining prominence for their potential to overcome the limitations of naturally occurring compounds. This guide provides a meta-analysis and comparison of Tamibarotene (also known as AM-80 or SY-1425), a synthetic retinoid, and all-trans retinoic acid (ATRA), a first-generation retinoid.[1][2] This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, clinical efficacy, and experimental protocols.
Initial literature searches for "(E,E)-RAMB4" did not yield any publicly available research, suggesting it may be a novel compound not yet in the public domain. Consequently, this guide uses Tamibarotene as a well-documented, structurally related compound to provide a relevant comparative framework against the established benchmark, ATRA.
I. Overview and Mechanism of Action
Tamibarotene is a potent synthetic retinoid designed for greater chemical stability and receptor selectivity compared to ATRA.[1][2] It is a specific agonist for the retinoic acid receptor alpha (RARα) and beta (RARβ), with a lower affinity for cellular retinoic acid-binding protein, which may contribute to sustained plasma levels.[1] This selectivity is crucial in its application for acute promyelocytic leukemia (APL), where it targets the PML-RARα fusion protein, promoting the degradation of this oncoprotein and inducing the differentiation of leukemic cells. In contrast, ATRA, while also effective, is less selective and can lead to more significant side effects.
The primary mechanism of action for RAR agonists involves binding to RAR/RXR heterodimers on retinoic acid response elements (RAREs) in the DNA. This binding displaces corepressors and recruits coactivators, initiating the transcription of target genes that regulate cell differentiation, proliferation, and apoptosis.
Signaling Pathway of RAR Agonists
References
Safety Operating Guide
Proper Disposal Procedures for (E,E)-RAMB4
Disclaimer: (E,E)-RAMB4 is a hypothetical compound for the purpose of this document. The following disposal procedures are based on best practices for handling hazardous brominated organic compounds and should be adapted to the specific properties and regulations relevant to any actual chemical being used. Always consult the Safety Data Sheet (SDS) for the specific compound and your institution's environmental health and safety (EHS) office before handling or disposing of any chemical.
This document provides essential safety and logistical information for the proper disposal of this compound, a representative brominated organic compound. The procedural, step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal, minimizing risk to personnel and the environment.
Hazard Profile
Based on analogous brominated compounds, this compound should be handled as a hazardous substance with the following potential risks:
-
Toxicity: Toxic by inhalation, in contact with skin, and if swallowed[1].
-
Irritation: Causes severe skin, eye, and respiratory system irritation[1][2].
-
Organ Damage: Potential for liver and kidney damage.
-
Environmental Hazard: Toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and face shield | Protects against splashes and vapors that can cause severe eye irritation or injury. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., Viton®, Barrier®) | Prevents skin absorption and severe skin irritation. |
| Body Protection | Chemical-resistant lab coat or apron | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood. If airborne concentrations are high, a NIOSH-approved respirator with an organic vapor cartridge is required. | Minimizes inhalation of toxic vapors. |
Spill Management Procedure
Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.
1. Minor Spill (less than 100 mL in a chemical fume hood):
- Ensure the fume hood is operational.
- Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
- Collect the absorbent material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
- Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water.
- Collect all cleaning materials as hazardous waste.
2. Major Spill (more than 100 mL or outside a fume hood):
- Evacuate the immediate area and alert nearby personnel.
- If the spill is flammable, eliminate all ignition sources.
- Contact your institution's EHS office or emergency response team immediately.
- Prevent the spill from entering drains or waterways.
- Allow only trained personnel with appropriate respiratory protection to clean up the spill.
Waste Disposal Procedure
All this compound waste, including empty containers, contaminated materials, and solutions, must be disposed of as hazardous waste.
1. Waste Segregation:
- Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.
- Segregate liquid and solid waste into separate, compatible containers.
2. Waste Container Labeling:
- Use a designated, leak-proof, and chemically resistant container for this compound waste.
- Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
3. Waste Accumulation and Storage:
- Keep waste containers tightly sealed when not in use.
- Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials such as strong oxidizing agents and bases.
4. Final Disposal:
- Arrange for the collection of the hazardous waste by your institution's EHS office or a licensed hazardous waste disposal contractor.
- Never dispose of this compound down the drain or in regular trash.
Experimental Protocols: Waste Neutralization (Hypothetical)
Note: The following is a hypothetical neutralization protocol for a generic brominated organic compound. The feasibility and safety of this procedure for this compound would require extensive laboratory validation.
Objective: To convert the reactive brominated compound into a less hazardous form before disposal.
Methodology:
-
In a chemical fume hood, slowly add the this compound waste to a stirred, cooled solution of sodium hydroxide in a suitable solvent (e.g., ethanol).
-
Monitor the reaction temperature and pH.
-
After the reaction is complete, as confirmed by an appropriate analytical method (e.g., GC-MS), neutralize the resulting solution.
-
The final solution and any precipitates must still be collected and disposed of as hazardous waste, but the primary hazard of the reactive bromoalkane is reduced.
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
